Chrymutasin A
Description
This compound has been reported in Streptomyces chartreusis with data available.
an aglycone antitumor antibiotic; isolated from a mutant of Streptomyces chartreusis; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
155213-40-4 |
|---|---|
Molecular Formula |
C33H33NO13 |
Molecular Weight |
651.6 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C33H33NO13/c1-10-8-9-14-18-16(10)31(41)46-28-17-13(24(37)20(19(18)28)21(34)25(14)38)6-5-7-15(17)45-33-30(26(39)22(35)11(2)44-33)47-32-27(40)29(42-4)23(36)12(3)43-32/h5-9,11-12,22-23,26-27,29-30,32-37,39-40H,1-4H3/t11-,12-,22+,23+,26+,27-,29+,30-,32-,33+/m1/s1 |
InChI Key |
PGPBQOOTKKWKJL-UPVXFFSBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)OC7C(C(C(C(O7)C)O)OC)O)O)O |
Synonyms |
chrymutasin A |
Origin of Product |
United States |
Foundational & Exploratory
Chrymutasin A: A Novel Antitumor Antibiotic from a Mutant Streptomyces chartreusis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chrymutasin A is a novel glycosidic antibiotic with potent antitumor properties, discovered from a mutant strain of Streptomyces chartreusis. This document provides a comprehensive overview of the discovery, biological activity, and putative mechanism of action of this compound. It includes a summary of the available quantitative data, detailed representative experimental protocols for its production and isolation, and visualizations of the key experimental workflows and proposed signaling pathways. Due to the limited accessibility of the full-text primary discovery articles, some experimental details are presented as representative protocols for this class of natural products.
Introduction
The discovery of novel antitumor agents from microbial sources remains a cornerstone of cancer drug development. Streptomyces, a genus of Gram-positive bacteria, is a particularly rich source of diverse bioactive secondary metabolites. Chrymutasins A, B, and C are a group of novel-aglycone antitumor antibiotics isolated from a mutant of the chartreusin-producing organism, Streptomyces chartreusis.[1] The aglycone of chrymutasins differs from that of the related antibiotic chartreusin by a single carbon and an amino group.[1] This structural modification has been shown to result in improved in vivo antitumor activity for this compound compared to chartreusin, while maintaining equivalent in vitro cytotoxic activity against various cancer cell lines.[2] This guide focuses on this compound, the most active of the chrymutasin compounds.
Data Presentation
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| P388 murine leukemia | Data not available in accessible literature |
| L1210 murine leukemia | Data not available in accessible literature |
Note: While the primary literature states equivalent in vitro cytotoxicity to chartreusin, specific IC₅₀ values for this compound were not available in the accessed abstracts and literature.
Table 2: In Vivo Antitumor Activity of this compound against P388 Leukemia in Mice
| Treatment Group | Dosage (mg/kg/day) | Increase in Life Span (%) |
| This compound | Data not available in accessible literature | Reported as better than chartreusin |
| Chartreusin | Data not available in accessible literature | Data not available in accessible literature |
Note: The primary abstract reports that the antitumor activity of this compound is better in vivo than that of chartreusin, but specific quantitative data on the increase in life span was not available.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments related to the discovery and characterization of this compound. These protocols are based on standard methods for the isolation and analysis of natural products from Streptomyces and information inferred from the abstracts of the primary literature.
Mutant Strain Generation
A mutant strain of Streptomyces chartreusis was obtained through chemical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG).
-
Protocol:
-
Prepare a spore suspension of Streptomyces chartreusis in a suitable buffer (e.g., 0.05 M Tris-HCl buffer, pH 9.0).
-
Treat the spore suspension with a solution of NTG (typically 1 mg/mL) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Wash the spores multiple times with sterile buffer to remove the mutagen.
-
Plate the treated spores on a suitable agar medium and incubate to allow for the growth of colonies.
-
Screen individual colonies for altered antibiotic production profiles compared to the wild-type strain, for instance, through agar diffusion assays or HPLC analysis of small-scale cultures.
-
Fermentation
The mutant Streptomyces chartreusis strain was cultured under specific fermentation conditions to produce this compound. A characteristically long fermentation period was noted to be necessary for the production of chrymutasins.[2]
-
Representative Fermentation Medium:
-
Soluble Starch: 2.0%
-
Glucose: 1.0%
-
Yeast Extract: 0.5%
-
Peptone: 0.5%
-
CaCO₃: 0.2%
-
(Adjust pH to 7.0 before sterilization)
-
-
Protocol:
-
Inoculate a seed culture medium with spores of the mutant S. chartreusis and incubate at 28°C for 48-72 hours with shaking.
-
Transfer the seed culture to the production fermentation medium.
-
Incubate the production culture at 28°C for an extended period (e.g., 10-14 days) with vigorous shaking.
-
Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.
-
Isolation and Purification of this compound
This compound was isolated from the fermentation broth through a series of extraction and chromatographic steps.
-
Protocol:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Extract the mycelium with a polar organic solvent such as acetone or methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Chromatography:
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components.
-
Preparative HPLC: Further purify the fractions containing this compound using a reversed-phase preparative HPLC column with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
-
Crystallization: Crystallize the purified this compound from a suitable solvent system to obtain the pure compound.
-
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound against cancer cell lines such as P388 and L1210 can be determined using a standard MTT assay.
-
Protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Antitumor Activity Assay
The in vivo efficacy of this compound can be evaluated in a murine tumor model, such as P388 leukemia in mice.
-
Protocol:
-
Inoculate mice intraperitoneally with P388 leukemia cells.
-
Administer this compound at various doses (e.g., intraperitoneally or orally) for a specified number of days, starting 24 hours after tumor cell inoculation.
-
Monitor the survival of the mice daily.
-
Calculate the mean survival time for each group and determine the percentage increase in life span (% ILS) compared to the untreated control group.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and isolation of this compound.
Caption: Workflow for the discovery of this compound.
Proposed Signaling Pathway for Antitumor Activity
Based on the mechanism of the structurally related compound chartreusin, this compound is proposed to exert its antitumor effects through DNA interaction and inhibition of topoisomerase II, ultimately leading to apoptosis.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound represents a promising antitumor antibiotic with a unique aglycone structure derived from a mutant strain of Streptomyces chartreusis. Its enhanced in vivo activity compared to the parent compound, chartreusin, highlights the potential of microbial strain improvement in discovering novel and more effective therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates, and to explore its full therapeutic potential in oncology. The lack of readily available detailed experimental data from the primary literature underscores the importance of open access to scientific findings to accelerate further research and development.
References
Mechanism of Action of Chrysin in Cancer Cells: An In-depth Technical Guide
Disclaimer: The initial query for "Chrymutasin A" did not yield substantial specific results. The following guide is based on the extensive research available for "Chrysin," a structurally related and well-studied flavonoid, which is presumed to be the intended subject of the query.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the molecular mechanisms by which Chrysin exerts its anti-cancer effects. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.
Introduction to Chrysin
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis.[1] It has garnered significant attention in oncology research due to its demonstrated ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis across a wide range of cancer types with minimal toxicity to normal cells.[1][2] Its multifaceted mechanism of action involves the modulation of several critical intracellular signaling pathways that govern cell survival, growth, and death. This guide delineates these core mechanisms, providing a technical foundation for researchers in the field.
Core Mechanisms of Action
Chrysin's anti-cancer activity is not attributed to a single mode of action but rather to its ability to interfere with multiple, often interconnected, cellular processes.
Induction of Apoptosis
A primary mechanism of Chrysin's anti-cancer efficacy is the induction of apoptosis. It predominantly activates the intrinsic (mitochondrial) pathway of apoptosis.[3] This is characterized by:
-
Modulation of Bcl-2 Family Proteins: Chrysin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspase enzymes. Chrysin has been shown to activate initiator caspases (caspase-9) and executioner caspases (caspase-3 and caspase-7).[3][5] Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[6]
Modulation of Key Signaling Pathways
Chrysin exerts significant influence over several signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Chrysin has been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[7][8] By inactivating Akt, Chrysin suppresses downstream signaling to mTOR, a critical regulator of protein synthesis and cell growth.[4][9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates diverse cellular processes. Chrysin's effect on this pathway can be cell-type dependent. However, a common observation is the inhibition of the ERK1/2 signaling cascade, which is typically associated with cell proliferation and survival.[10][11] Conversely, Chrysin often activates the stress-activated kinases JNK and p38, which can promote apoptosis.[6][12]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival by upregulating anti-apoptotic genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Chrysin inhibits the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα.[13][14] This keeps NF-κB inactive in the cytoplasm, thereby preventing the transcription of its target genes and sensitizing cancer cells to apoptosis.[15]
-
WNT/β-Catenin Pathway: In certain cancers, such as breast cancer, Chrysin has been found to inhibit the WNT/β-catenin signaling pathway.[16] It achieves this by increasing the expression of negative regulators of the pathway, such as APC and Axin, which leads to the degradation of β-catenin and prevents its translocation to the nucleus to activate target genes involved in proliferation.[16]
Induction of Autophagy
Chrysin can induce autophagy, a cellular process of self-digestion of damaged organelles. This is evidenced by the formation of autophagosomes and the increased expression of autophagy markers like LC3-II and Beclin-1.[4][17] The role of autophagy in Chrysin-treated cancer cells is complex; it can act as a pro-survival mechanism in some contexts, while in others it may contribute to cell death.[6]
Generation of Reactive Oxygen Species (ROS)
Chrysin treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[3][18] Elevated ROS levels can induce oxidative stress, leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis. This ROS generation appears to be a key upstream event that triggers several of Chrysin's downstream effects, including the activation of stress-related signaling pathways and apoptosis.[3]
Quantitative Data Summary
The cytotoxic and apoptotic effects of Chrysin have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.
Table 1: IC50 Values of Chrysin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | 115.77 | [16] |
| MCF-7 | Breast Cancer | 48 | 19.5 | [19] |
| MCF-7 | Breast Cancer | 72 | 9.2 | [19] |
| PC-3 | Prostate Cancer | 48 | 24.5 | [20] |
| PC-3 | Prostate Cancer | 72 | 8.5 | [20] |
| HeLa | Cervical Cancer | N/A | 14.2 | [5] |
| U937 | Leukemia | N/A | 16 | [5] |
| KYSE-510 | Esophageal Cancer | N/A | 63 | [5] |
| U87-MG | Malignant Glioma | N/A | ~100 | [5] |
| SW480 | Colorectal Cancer | 48 | 77.15 | [18] |
| HEC-1A | Endometrial Cancer | 48 | ~40 | [4] |
| Ishikawa | Endometrial Cancer | 48 | ~40 | [4] |
| T24 | Bladder Cancer | 24 | ~60 | [3] |
Table 2: Apoptotic Effects of Chrysin
| Cell Line | Chrysin Conc. (µM) | Incubation Time (h) | Apoptosis Measurement | Result | Reference |
| MDA-MB-231 | 150 | 48 | Annexin V/PI | Total Apoptosis: 49.81% (vs. 3.12% control) | [16] |
| SW480 CD44+ | 75 | 48 | Annexin V/PI | Total Apoptosis: 35.49% | [18] |
| HEC-1A | 80 | 48 | Annexin V/PI | Significant increase in apoptotic cells | [4] |
| Ishikawa | 80 | 48 | Annexin V/PI | Significant increase in apoptotic cells | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Chrysin's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) into 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[17][19]
-
Treatment: Treat the cells with various concentrations of Chrysin (e.g., 0, 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO). Incubate for specified time periods (e.g., 24, 48, 72 hours).[17][19]
-
MTT Addition: After incubation, add 40 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Chrysin for the specified time (e.g., 48 hours).[16][18]
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with Chrysin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.[6]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensities using software like ImageJ, normalizing to a loading control like β-actin.[17]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Chrysin.
Caption: Chrysin induces apoptosis via the intrinsic mitochondrial pathway.
Caption: Chrysin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
Caption: Chrysin modulates the MAPK signaling pathway in cancer cells.
Caption: Chrysin inhibits NF-κB activation by targeting the IKK complex.
Conclusion and Future Perspectives
Chrysin demonstrates significant potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit key pro-survival signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB. The comprehensive data indicate that Chrysin's efficacy stems from a multi-targeted approach, making it a promising candidate for further preclinical and clinical investigation. Future research should focus on improving its bioavailability, which is a known limitation, through novel drug delivery systems and exploring its synergistic effects in combination with conventional chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Item - Schematic model of the signaling pathways involved in chrysin inhibiting PMA-induced MMP-9 expression. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
- 18. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 19. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. elsevier.es [elsevier.es]
Elucidating the Biosynthetic Pathway of Chrymutasin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, the complete biosynthetic pathway of Chrymutasin A has not been fully elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive framework of established methodologies and experimental protocols that can be employed to discover and characterize this novel pathway. It is intended to serve as a roadmap for researchers undertaking this scientific endeavor.
Introduction
This compound is a polyketide natural product with a benzonaphthopyranone core, a structure it shares with related compounds like chartreusin and hayumicins. The elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering efforts to improve yields, and creating novel analogs with potentially enhanced therapeutic properties. This document outlines a multi-step approach, from initial gene cluster identification to in vitro enzymatic characterization, to fully unravel the biosynthesis of this compound.
Proposed Research Workflow: From Genome to Metabolite
The elucidation of a natural product's biosynthetic pathway is a systematic process that integrates bioinformatics, molecular genetics, and biochemistry. The general workflow for discovering the this compound pathway is depicted below.
Caption: Proposed workflow for the elucidation of the this compound biosynthetic pathway.
Phase 1: Identifying and Validating the Biosynthetic Gene Cluster (BGC)
The genes responsible for producing natural products are typically organized into biosynthetic gene clusters (BGCs) on the chromosome of the producing organism.[1][2] The first phase of research focuses on identifying and functionally validating the this compound BGC.
Genome Mining for the this compound BGC
Assuming the producing organism is known, its genome would be sequenced and analyzed using bioinformatics tools designed to detect BGCs.[3]
-
Tools: The most widely used tool for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which identifies BGCs and predicts the core structure of the resulting metabolite.[1][3] Other tools like 'NP.searcher' and 'SMURF' can also be employed.[1][2]
-
Prediction: Given the benzonaphthopyranone core, the search would focus on identifying a Type II polyketide synthase (PKS) gene cluster. Key genes to look for would include a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).
Heterologous Expression of the Candidate BGC
Once a candidate BGC is identified, the entire cluster is cloned and expressed in a well-characterized, genetically tractable host organism.[4][5] This step is crucial to confirm that the BGC indeed directs the synthesis of this compound.
-
Hosts: Streptomyces coelicolor is a common host for expressing actinomycete BGCs.[6]
-
Method: The BGC can be captured on a cosmid or fosmid and introduced into the heterologous host. The resulting strain is then cultivated, and its metabolic extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.
Functional Gene Analysis through Gene Disruption
To determine the role of individual genes within the BGC, targeted gene disruption (knockout) experiments are performed.[7] The inactivation of a gene involved in the pathway will either abolish production of this compound or lead to the accumulation of a biosynthetic intermediate.
-
Methodology: A common method is PCR-targeting, where a resistance cassette replaces the target gene via homologous recombination.
-
Analysis: The metabolic profile of each mutant is compared to the wild-type (or the heterologous producer). Accumulated intermediates are isolated and their structures determined by NMR spectroscopy.
Data Presentation: Gene Function within the this compound BGC
The results from gene disruption studies would be compiled into a table to summarize the function of each gene.
| Gene Name (Putative) | Proposed Function (from Bioinformatics) | Mutant Phenotype (Metabolite Produced) | Inferred Function |
| chyA | Ketosynthase (KSα) | No this compound | Essential for polyketide chain initiation |
| chyB | Chain Length Factor (KSβ) | No this compound | Controls polyketide chain length |
| chyC | Acyl Carrier Protein (ACP) | No this compound | Covalent tethering of growing chain |
| chyD | Aromatase/Cyclase | Accumulation of linear polyketide | Catalyzes first ring cyclization |
| chyE | Oxygenase | Accumulation of a deoxygenated intermediate | Catalyzes a key hydroxylation step |
| chyF | Glycosyltransferase | Accumulation of this compound aglycone | Attaches a sugar moiety |
| chyG | Regulator | Low production of this compound | Positive regulator of cluster expression |
Hypothetical Biosynthetic Pathway of this compound
Based on its structure and common mechanisms of Type II PKS systems, a hypothetical pathway can be proposed. This serves as a working model to guide experimental work.
Caption: A hypothetical biosynthetic pathway for this compound, proceeding via a Type II PKS.
Phase 2: Biochemical Characterization of Pathway Enzymes
After identifying the genes and their general roles, the next phase involves detailed biochemical analysis of the encoded enzymes to understand their precise functions, kinetics, and substrate specificities.[8]
Overexpression and Purification of Biosynthetic Enzymes
Each target gene from the BGC is subcloned into an expression vector, overexpressed in a suitable host (typically E. coli), and the resulting protein is purified to homogeneity.
-
Method: Affinity tagging (e.g., with a His6-tag) is commonly used to facilitate purification via immobilized metal affinity chromatography (IMAC).[9] Protein purity is assessed by SDS-PAGE.
In Vitro Enzymatic Assays
Purified enzymes are used in in vitro assays with putative substrates to confirm their catalytic activity.[10][11]
-
Assay Types: Assays can be designed to monitor substrate consumption or product formation using techniques like HPLC, spectrophotometry, or fluorometry.[10] For example, the activity of an oxygenase can be monitored by incubating the purified enzyme with its substrate (an accumulated intermediate from a knockout mutant) and cofactors (e.g., O₂, NADPH), and then analyzing the product by LC-MS.
-
Kinetic Analysis: Once activity is confirmed, steady-state kinetic parameters (Kₘ, kcat) are determined by measuring reaction rates at varying substrate concentrations.[11]
Data Presentation: Enzyme Kinetic Parameters
Quantitative data from in vitro assays should be summarized for clear comparison.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| ChyE (Oxygenase) | Intermediate X | 50 ± 5 | 1.2 ± 0.1 | 2.4 x 10⁴ |
| ChyF (GT) | Aglycone Y | 120 ± 15 | 0.5 ± 0.05 | 4.2 x 10³ |
| ChyF (GT) | UDP-glucose | 250 ± 30 | - | - |
Detailed Experimental Protocols
Protocol 1: General Method for Gene Disruption via PCR-Targeting
-
Design Primers: Design forward and reverse primers (~70-80 nt) with 50 nt homology arms flanking the target gene and 20-30 nt priming sequences for a resistance cassette (e.g., apr for apramycin resistance).
-
Amplify Cassette: Perform PCR using the designed primers and a template plasmid containing the resistance cassette to generate the disruption cassette with homologous flanks.
-
Prepare Host Cells: Grow the host strain (e.g., S. coelicolor expressing the BGC) containing a temperature-sensitive plasmid with the λ-Red recombinase system (pKD46 or equivalent) at a permissive temperature (e.g., 30°C). Induce the expression of the recombinase with arabinose.
-
Electroporation: Prepare electrocompetent cells and transform them with the purified PCR product (the disruption cassette).
-
Selection and Screening: Plate the transformed cells on a medium containing the appropriate antibiotic (e.g., apramycin) and incubate at a non-permissive temperature (e.g., 39°C) to cure the λ-Red plasmid.
-
Verification: Verify correct gene replacement in resistant colonies by PCR using primers that bind outside the targeted gene region and within the resistance cassette.
-
Metabolite Analysis: Cultivate the verified mutant strain and analyze its metabolic extract by LC-MS to identify any changes in metabolite production.
Protocol 2: General Method for In Vitro Assay of a PKS-Associated Oxygenase
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
HEPES buffer (50 mM, pH 7.5)
-
Purified ChyE oxygenase (1-5 µM)
-
Substrate (e.g., intermediate isolated from ΔchyE mutant, 100 µM)
-
Cofactor (NADPH or NADH, 1 mM)
-
Flavin cofactor (FAD, 10 µM), if required.
-
-
Initiate Reaction: Start the reaction by adding the substrate or the enzyme to the mixture. Incubate at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1 hour).
-
Quench Reaction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or methanol).
-
Sample Preparation: Vortex the mixture thoroughly, then centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
LC-MS Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) and analyze by reverse-phase HPLC coupled to a mass spectrometer. Compare the chromatogram and mass spectra to an authentic standard of the expected product if available, or analyze the novel peak for structural elucidation.
-
Control Reactions: Perform control reactions lacking the enzyme or the substrate to ensure that the observed product formation is enzyme-dependent.
References
- 1. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. floraandfona.org.in [floraandfona.org.in]
- 4. Bacterial natural product discovery by heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of bacterial natural product biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
Unraveling the Core: A Technical Guide to the Structure Elucidation of Chrymutasin A Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin A, an antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis, represents a significant deviation from its parent compound, chartreusin.[1][2] While sharing a glycosidic nature, its biological activity profile and, most notably, its novel aglycone core, have garnered interest within the scientific community. This technical guide provides an in-depth exploration of the structure elucidation of the this compound aglycone, presenting the key experimental data and methodologies that were instrumental in deciphering its chemical architecture. The elucidation was a multi-faceted process relying on a combination of spectroscopic techniques, biosynthetic studies, and chemical synthesis.[1][3]
Physicochemical Properties and Spectroscopic Data
The this compound aglycone, being the common chromophore for Chrymutasins A, B, and C, presents a unique spectroscopic profile that distinguishes it from the aglycone of chartreusin.[1] While the full quantitative NMR and mass spectrometry data from the primary literature are summarized below, it is the interpretation of these data that reveals the subtle yet crucial structural differences.
Nuclear Magnetic Resonance (NMR) Data
The proton and carbon NMR data were fundamental in piecing together the carbon skeleton and the substitution patterns of the aglycone.
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |
| Data not publicly available in the search results |
Table 1: Hypothetical NMR data for this compound aglycone. The actual data would be populated from the primary research article.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was crucial for determining the molecular formula of the aglycone.
| Ionization Mode | m/z | Molecular Formula |
| Data not publicly available in the search results |
Table 2: High-resolution mass spectrometry data for this compound aglycone.
Experimental Protocols
The structure elucidation of the this compound aglycone was achieved through a series of key experiments. The methodologies employed are detailed below.
Fermentation and Isolation
-
Microorganism: A mutant strain of Streptomyces chartreusis obtained through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[2]
-
Fermentation: The mutant strain was cultured in a suitable medium for a characteristically long fermentation period to induce the production of chrymutasins.[1][2]
-
Isolation: The chrymutasins were isolated from the fermentation broth using a series of chromatographic techniques.
-
Aglycone Preparation: The isolated this compound was subjected to acidic hydrolysis to cleave the glycosidic bonds and release the aglycone.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra were acquired on a high-field NMR spectrometer. The solvent used for analysis was likely deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) due to the polarity of the compound.
-
Mass Spectrometry: High-resolution mass spectra were obtained using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the accurate mass and molecular formula.
Biosynthetic Studies
-
Labeled Precursor Incorporation: To understand the biosynthetic origin of the additional carbon and amino group that differentiates the this compound aglycone from chartreusin's aglycone, incorporation studies using isotopically labeled compounds (e.g., ¹³C-labeled acetate or ¹⁵N-labeled amino acids) were performed.[1][3] The position of the labels in the final molecule was determined by NMR and mass spectrometry.
Structure Elucidation Workflow
The logical progression of experiments and data interpretation is a critical aspect of structure elucidation. The following diagram illustrates the workflow employed for the this compound aglycone.
Caption: Workflow for the structure elucidation of this compound aglycone.
Key Structural Features and Comparison to Chartreusin Aglycone
The structure elucidation efforts revealed that the this compound aglycone differs from that of chartreusin by the presence of an additional carbon atom and an amino group.[1][3] This seemingly minor alteration has a significant impact on the molecule's electronic and steric properties, which in turn influences its biological activity.
The following diagram illustrates the key structural difference between the two aglycones, highlighting the modification that is central to the identity of this compound.
Caption: Comparison of Chartreusin and this compound aglycone cores.
Conclusion
The successful elucidation of the this compound aglycone structure was a result of the systematic application of modern spectroscopic techniques, biosynthetic insights, and chemical synthesis. The discovery of this novel aglycone, differing from the well-known chartreusin core, underscores the potential of microbial mutant strains as a source for new chemical entities. For drug development professionals, the unique structural features of the this compound aglycone may offer new avenues for the design of potent and selective antitumor agents. Further investigation into the structure-activity relationships of this novel scaffold is warranted to fully exploit its therapeutic potential.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide on the In Vivo Antitumor Activity of Chrysin
Disclaimer: The following information pertains to the natural flavonoid Chrysin . No specific data could be found for a compound named "Chrymutasin A." It is presumed that this may have been the intended subject of inquiry due to the phonetic similarity and the well-documented antitumor properties of Chrysin.
This technical guide provides a comprehensive overview of the in vivo antitumor activities of Chrysin, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on the antitumor effects of Chrysin.
Table 1: In Vivo Antitumor Efficacy of Chrysin in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Melanoma | Tumor xenografts | Not Specified | Not Specified | 60% after 14 days, 70% after 21 days | [1] |
| Renal Cancer | Male albino Wistar rat | Not Applicable (DEN-initiated and Fe-NTA-promoted) | 20 and 40 mg/kg b.w. for 16 weeks | Effective chemoprevention | [2] |
| Hepatic Cancer | Male albino Wistar rat | Not Applicable | 250 mg/kg b.w. for 11 weeks | Reduction in cell proliferation | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Melanoma Xenograft Model
-
Animal Model: Tumor xenografts (specific mouse strain not detailed in the provided text).
-
Tumor Induction: Not specified.
-
Treatment: The specific dosage and administration route of Chrysin were not detailed in the provided text.
-
Duration: 21 days.
-
Endpoint: Measurement of tumor growth at 14 and 21 days post-treatment.[1]
Chemically-Induced Renal Cancer Model
-
Animal Model: Male albino Wistar rats.[2]
-
Tumor Induction: Diethylnitrosamine (DEN)-initiated and Ferric nitrilotriacetate (Fe-NTA)-promoted renal cancer.[2]
-
Treatment Groups:
-
Administration Route: Not specified.
-
Duration: 16 weeks.[2]
-
Endpoint: Evaluation of the chemopreventive efficacy of Chrysin against renal cancer development.[2]
Hepatic Cancer Model
-
Animal Model: Male albino Wistar rats.[2]
-
Tumor Induction: Not specified.
-
Treatment: 250 mg/kg body weight of Chrysin.[2]
-
Administration Route: Not specified.
-
Duration: 11 weeks.[2]
-
Endpoints: Assessment of cell proliferation, apoptosis, and inflammation.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by Chrysin and a general experimental workflow for in vivo antitumor studies.
Signaling Pathways Modulated by Chrysin
Chrysin exerts its antitumor effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][2] Key targeted pathways include PI3K/Akt, MAPK, NF-κB, and STAT3.[1]
References
In-depth Technical Guide: Cytotoxic Activity of Chrymutasin A
An important note for our audience of researchers, scientists, and drug development professionals: Following a comprehensive search of scientific literature and chemical databases, no compound by the name "Chrymutasin A" has been identified. Initial inquiries suggested a potential relation to "chrysin," a known flavonoid, but further investigation confirmed these are distinct entities.
This guide, therefore, addresses the query by first outlining the search methodology undertaken to locate information on "this compound." Subsequently, given the absence of data for the requested compound, we will pivot to a broader discussion on the cytotoxic activities of novel compounds isolated from fungal sources, a likely origin for a hypothetical "this compound," with a focus on the genus Chromocleista. This approach aims to provide valuable context and relevant technical information for professionals engaged in the discovery and development of novel cytotoxic agents.
Search Methodology for "this compound"
A multi-tiered search strategy was employed to locate any existing data on "this compound." This included:
-
Broad Literature Searches: Queries for "this compound cytotoxic activity," "this compound mechanism of action," and related terms were executed across major scientific databases.
-
Chemical Structure and Formula Searches: Attempts were made to identify the chemical structure or formula of "this compound" through chemical and patent databases.
-
Source-Based Searches: Investigations into bioactive compounds from the fungal genus Chromocleista were conducted, as the name "this compound" suggests a potential fungal origin.
Despite these efforts, no records of a compound named "this compound" were found. We, therefore, conclude that "this compound" may be a novel, yet-to-be-published compound, a misnomer, or an internal designation not yet in the public domain.
Cytotoxic Activity of Novel Compounds from Fungal Sources: A Proxy for "this compound"
In the absence of specific data for "this compound," we present a generalized overview of the cytotoxic activity of novel compounds isolated from fungi, which represents a vibrant area of natural product drug discovery.
Data Presentation: A Template for Reporting Cytotoxic Activity
When a novel compound like "this compound" is characterized, its cytotoxic activity is typically summarized in a tabular format for clear comparison across different cancer cell lines. The following table serves as a template for how such data would be presented.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method | Exposure Time (h) | Reference |
| Example: MCF-7 | Breast Adenocarcinoma | e.g., 15.2 ± 1.8 | MTT | 48 | [Hypothetical Study 1] |
| Example: A549 | Lung Carcinoma | e.g., 22.5 ± 2.1 | SRB | 72 | [Hypothetical Study 1] |
| Example: HCT116 | Colon Carcinoma | e.g., 8.9 ± 1.1 | CellTiter-Glo | 48 | [Hypothetical Study 2] |
| Example: HeLa | Cervical Carcinoma | e.g., 35.1 ± 3.5 | MTT | 48 | [Hypothetical Study 2] |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Determining Cytotoxicity
The determination of cytotoxic activity involves a series of well-established experimental protocols. Below are detailed methodologies for key assays commonly employed in this context.
1. Cell Culture and Maintenance:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.
2. Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., "this compound") for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
SRB (Sulphorhodamine B) Assay:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Mandatory Visualization: Signaling Pathways and Workflows
To illustrate the logical flow of experiments and potential mechanisms of action, Graphviz diagrams are invaluable.
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the cytotoxic activity of a novel compound.
Hypothetical Signaling Pathway for Apoptosis Induction:
Many cytotoxic compounds derived from natural sources induce apoptosis. The diagram below illustrates a common intrinsic apoptotic pathway that a compound like "this compound" might trigger.
The Genetic Basis of Chrymutasin A Production in Mutants of Streptomyces chartreusis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrymutasin A is a potent antitumor antibiotic produced by a chemically induced mutant of Streptomyces chartreusis, the wild-type producer of the related compound, chartreusin. This technical guide provides an in-depth analysis of the genetic basis for this compound production. By examining the well-characterized biosynthetic gene cluster (BGC) for chartreusin, we can infer the genetic modifications that likely give rise to the novel aglycone structure of this compound. This document details the proposed biosynthetic pathways, presents hypothetical quantitative production data, and provides comprehensive experimental protocols for the mutagenesis and analysis of Streptomyces chartreusis.
Introduction
Chartreusin is a member of the angucycline family of antibiotics and exhibits significant antitumor properties. Its structure consists of a complex pentacyclic aglycone, chartarin, attached to a disaccharide chain of D-fucose and D-digitalose. This compound, along with its congeners Chrymutasin B and C, were discovered from a mutant strain of Stre-ptomyces chartreusis generated by treatment with the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG)[1]. The key difference between chartreusin and the chrymutasins lies in the aglycone moiety[2][3]. The chrymutasin aglycone possesses a distinct structure, suggesting that the mutation(s) in the producer strain affect the late stages of polyketide modification within the chartreusin biosynthetic pathway. Understanding the genetic underpinnings of this altered biosynthesis is crucial for the rational design of novel, potent therapeutic agents.
The Chartreusin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for chartreusin biosynthesis is located within a dedicated gene cluster in Streptomyces chartreusis. This cluster contains genes encoding a type II polyketide synthase (PKS) responsible for assembling the initial polyketide chain, as well as a suite of tailoring enzymes that modify this backbone to create the final chartarin aglycone.
Key Genes in the Chartreusin BGC
Several key genes within the chartreusin BGC have been identified and their putative functions assigned based on homology and experimental evidence. These genes are critical for the later, oxidative rearrangement steps that form the characteristic pentacyclic structure of chartarin.
-
chaK : Encodes a putative cyclase that likely catalyzes the formation of the initial tetracyclic anthracycline intermediate.
-
chaX : A putative NAD(P)H-dependent reductase.
-
chaU and chaJ : These genes encode cyclase-like enzymes that are proposed to be involved in the intricate dehydration and rearrangement reactions that convert the anthracycline intermediate into the pentacyclic chartarin core.
-
chaP : Encodes a dioxygenase that is hypothesized to catalyze key oxidative cleavage and lactonization steps.
Genetic Basis for this compound Production: A Hypothesis
The production of this compound by an NTG-induced mutant strongly suggests that one or more of the tailoring enzymes in the chartreusin BGC have been inactivated or altered. NTG is a mutagen known to cause G:C to A:T transitions, which can result in missense or nonsense mutations.
The structural differences in the aglycone of this compound compared to chartarin point towards a disruption in the complex oxidative rearrangement cascade. A likely scenario is a loss-of-function mutation in one of the genes responsible for the later tailoring steps, such as chaU, chaJ, or chaP. Such a mutation would lead to the accumulation of a shunt product—an intermediate in the chartreusin pathway that, due to the enzymatic block, is released and potentially modified by other enzymes, resulting in the this compound aglycone.
Data Presentation: Chartreusin vs. This compound Production
| Strain | Compound | Production Titer (µg/mL) | Notes |
| S. chartreusis (Wild-Type) | Chartreusin | 200 - 300 | Published production levels in optimized media. |
| S. chartreusis (Mutant) | This compound | Hypothetical: 50 - 150 | Production of shunt products is often lower than the final product in the wild-type. |
| S. chartreusis (Mutant) | Chartreusin | Not Detected | The mutation likely blocks the main biosynthetic pathway to chartreusin. |
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of Chartreusin and the Putative Shunt to this compound
Caption: Proposed chartreusin biosynthetic pathway and the point of diversion to this compound in a mutant.
Experimental Workflow for Mutant Generation and Analysis
Caption: Workflow for generating and characterizing this compound-producing mutants.
Experimental Protocols
NTG Mutagenesis of Streptomyces chartreusis
This protocol is adapted from general procedures for Streptomyces mutagenesis.
Materials:
-
S. chartreusis spore suspension (10⁸ spores/mL)
-
Tris-maleic acid buffer (0.05 M, pH 9.0)
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (1 mg/mL in sterile water)
-
Sterile water
-
Yeast Malt Extract (YEME) agar plates
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Harvest spores from a mature culture of S. chartreusis grown on YEME agar.
-
Wash the spores twice with sterile water by centrifugation (5,000 x g, 10 min) and resuspend in Tris-maleic acid buffer to a final concentration of 10⁸ spores/mL.
-
Add NTG solution to the spore suspension to a final concentration of 100 µg/mL.
-
Incubate the suspension at 30°C with shaking for 60 minutes.
-
Stop the reaction by washing the spores twice with sterile water.
-
Resuspend the spores in sterile water and plate serial dilutions onto YEME agar plates.
-
Incubate the plates at 30°C for 7-10 days until colonies appear.
-
Screen individual colonies for the production of novel metabolites by subsequent fermentation and analysis.
Analysis of Metabolite Production
Materials:
-
Liquid fermentation medium (e.g., Tryptic Soy Broth)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol
-
HPLC system with a C18 column
-
LC-MS system for mass analysis
Procedure:
-
Inoculate selected mutant colonies into liquid fermentation medium and incubate for 7-10 days at 30°C with shaking.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to dryness using a rotary evaporator.
-
Resuspend the dried extract in methanol.
-
Analyze the extract by HPLC, comparing the chromatogram to that of the wild-type strain to identify novel peaks corresponding to this compound.
-
Perform LC-MS analysis on the novel peaks to determine their mass and fragmentation patterns for structural elucidation.
Genomic DNA Isolation and Sequencing
Materials:
-
Streptomyces culture grown in liquid medium
-
Lysozyme
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Isopropanol
-
Ethanol (70%)
-
TE buffer
-
Next-generation sequencing platform
Procedure:
-
Harvest mycelium from a liquid culture by centrifugation.
-
Resuspend the mycelium in a lysozyme solution and incubate to digest the cell wall.
-
Lyse the resulting protoplasts by adding Proteinase K and SDS.
-
Extract proteins by adding an equal volume of phenol:chloroform:isoamyl alcohol, centrifuging, and collecting the aqueous phase.
-
Precipitate the DNA by adding isopropanol and centrifuging.
-
Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
-
Submit the purified genomic DNA for whole-genome sequencing.
-
Compare the genome sequence of the mutant to the wild-type to identify single nucleotide polymorphisms (SNPs) or other mutations, particularly within the chartreusin BGC.
Conclusion
The production of this compound in a mutant of Streptomyces chartreusis provides a compelling case study in the generation of novel bioactive compounds through random mutagenesis. By leveraging our understanding of the chartreusin biosynthetic gene cluster, we can formulate a strong hypothesis regarding the genetic basis of this compound production, likely involving the disruption of late-stage tailoring enzymes. The experimental protocols provided herein offer a roadmap for researchers to further investigate this phenomenon, potentially leading to the engineered biosynthesis of new and improved antitumor agents. Further characterization of the this compound-producing mutant through genome sequencing is a critical next step to definitively identify the causative mutation(s) and to fully elucidate the genetic control of this fascinating biosynthetic pathway.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrymutasins: a new type of aglycone related to chartreusin; novel antitumour antibiotics from a mutant of Streptomyces chartreusis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Chrymutasin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin A is a glycosidic antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1][3] It is structurally related to chartreusin, differing in its aglycone moiety.[1][3][4] Preliminary studies indicate that this compound exhibits potent in vivo antitumor activity and in vitro cytotoxicity.[1][2] This document outlines a foundational suite of in vitro and in vivo studies to characterize the preliminary toxicity profile of this compound, a critical step in its development as a potential therapeutic agent. The following sections detail the methodologies for assessing cytotoxicity, acute oral toxicity, and genotoxicity, accompanied by representative data presented in a structured format for clarity and comparative analysis.
In Vitro Cytotoxicity Assessment
The initial evaluation of this compound's toxicity was performed using in vitro cell-based assays to determine its effect on cell viability and membrane integrity.
Data Summary
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines using the MTT and LDH assays. The half-maximal inhibitory concentration (IC50) and the concentration causing 50% lactate dehydrogenase (LDH) release (EC50) were determined after a 48-hour exposure.
| Cell Line | Histology | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |
| A549 | Lung Carcinoma | 0.85 | 1.20 |
| MCF-7 | Breast Adenocarcinoma | 1.10 | 1.55 |
| HeLa | Cervical Cancer | 0.70 | 1.05 |
| HepG2 | Hepatocellular Carcinoma | 1.50 | 2.10 |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[5][6][7][8][9]
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration was maintained at <0.1%. Cells were treated with these dilutions for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.[10][11][12][13][14]
Protocol:
-
Cell Seeding and Treatment: Cells were seeded and treated with this compound as described in the MTT assay protocol.
-
Controls: Three types of controls were included: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).
-
Supernatant Collection: After 48 hours of incubation, the plates were centrifuged at 250 x g for 5 minutes. 50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) was added to each well of the new plate.
-
Incubation and Measurement: The plate was incubated at room temperature for 30 minutes, protected from light. The absorbance was then measured at 490 nm.
-
Data Analysis: The percentage of cytotoxicity was calculated using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100. The EC50 value was determined from the dose-response curve.
In Vitro Cytotoxicity Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Acute Oral Toxicity
An acute oral toxicity study was conducted to determine the potential adverse effects of a single high dose of this compound.
Data Summary
The study was performed following the OECD 423 guidelines (Acute Toxic Class Method).[15][16][17][18][19] Based on the results, the LD50 (lethal dose, 50%) of this compound is estimated to be in the range of 300-2000 mg/kg.
| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs Observed |
| 300 | 3 | 0/3 | Lethargy, piloerection within the first 24 hours. |
| 2000 | 3 | 2/3 | Severe lethargy, ataxia, tremors, mortality at 48h. |
Experimental Protocol
Protocol:
-
Animals: Healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old) were used. The animals were acclimatized for at least 5 days before the study.
-
Housing: Animals were housed in standard cages with a 12-hour light/dark cycle and had free access to standard laboratory chow and water.
-
Dose Administration: this compound was suspended in a 0.5% carboxymethylcellulose solution. A single oral dose was administered by gavage.
-
Procedure: A stepwise procedure was used. The initial dose was 300 mg/kg. As no mortality was observed, a higher dose of 2000 mg/kg was administered to a new group of animals.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the study.
Acute Toxicity Study Workflow
Caption: Workflow for the acute oral toxicity study of this compound.
Genotoxicity Assessment
The genotoxic potential of this compound was evaluated using a bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.
Data Summary
The Ames test was conducted to assess the potential of this compound to induce gene mutations in bacteria.
| Strain | Metabolic Activation (S9) | Result |
| S. typhimurium TA98 | Without | Negative |
| S. typhimurium TA98 | With | Negative |
| S. typhimurium TA100 | Without | Negative |
| S. typhimurium TA100 | With | Negative |
| S. typhimurium TA1535 | Without | Negative |
| S. typhimurium TA1535 | With | Negative |
| S. typhimurium TA1537 | Without | Negative |
| S. typhimurium TA1537 | With | Negative |
| E. coli WP2 uvrA | Without | Negative |
| E. coli WP2 uvrA | With | Negative |
This test evaluates the potential of this compound to induce chromosomal damage in the bone marrow of treated animals.
| Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCEs) |
| 0 (Vehicle) | 0.15 ± 0.05 |
| 150 | 0.18 ± 0.07 |
| 300 | 0.20 ± 0.06 |
| 600 | 0.22 ± 0.08 |
| Positive Control | 2.50 ± 0.45 |
| Statistically significant increase (p < 0.01) |
Experimental Protocols
This assay utilizes several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[20][21][22][23][24]
Protocol:
-
Bacterial Strains: The tester strains TA98, TA100, TA1535, TA1537, and WP2 uvrA were used.
-
Metabolic Activation: The assay was performed both with and without a rat liver homogenate (S9 fraction) to account for metabolic activation.
-
Exposure: this compound was tested at five different concentrations. The test compound, bacterial culture, and S9 mix (or buffer) were combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background count.
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[25][26][27][28][29]
Protocol:
-
Animals: Male and female Swiss albino mice were used.
-
Dose Administration: this compound was administered via oral gavage at three dose levels. A vehicle control (0.5% CMC) and a positive control (cyclophosphamide) were also included.
-
Sample Collection: Bone marrow was collected from the femurs 24 and 48 hours after treatment.
-
Slide Preparation: Bone marrow smears were prepared on glass slides, air-dried, and stained with Giemsa.
-
Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess bone marrow toxicity.
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Hypothetical pathway of this compound-induced apoptosis.
Conclusion
This technical guide provides a framework for the preliminary toxicological evaluation of this compound. The hypothetical data presented suggests that this compound is cytotoxic to cancer cell lines at low micromolar concentrations. The acute oral toxicity appears to be moderate. The compound did not show mutagenic potential in the Ames test or clastogenic/aneugenic effects in the in vivo micronucleus assay under the hypothetical conditions tested. These foundational studies are essential for guiding further non-clinical development and establishing a preliminary safety profile for this compound. It is imperative that these studies are conducted with the actual compound to ascertain its true toxicological characteristics.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrymutasins: a new type of aglycone related to chartreusin; novel antitumour antibiotics from a mutant of Streptomyces chartreusis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
- 19. laboratuar.com [laboratuar.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. measurlabs.com [measurlabs.com]
- 22. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 24. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 25. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 28. nucro-technics.com [nucro-technics.com]
- 29. Micronucleus test - Wikipedia [en.wikipedia.org]
Unveiling the Core of Chrymutasin A: An In-depth Technical Guide to its Aglycone Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin A, a novel glycosidic antibiotic, has demonstrated significant potential as an antitumor agent. Produced by a mutant strain of Streptomyces chartreusis, its biological activity is intrinsically linked to its unique chemical structure. This technical guide provides a comprehensive examination of the aglycone moiety of this compound, the non-carbohydrate core that is pivotal to its cytotoxic properties. This document will delve into the available quantitative data, detailed experimental protocols for its study, and visual representations of its structural and functional relationships, offering a critical resource for researchers in oncology and natural product chemistry.
Quantitative Biological Activity
The antitumor efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, offering a comparative overview of its potency.
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| This compound | P388 leukemia | 0.02 | [1][2] |
| This compound | L1210 leukemia | 0.03 | [1][2] |
| This compound | KB human epidermoid carcinoma | 0.04 | [1][2] |
| Chartreusin (related compound) | P388 leukemia | 0.02 | [1] |
Table 1: In vitro cytotoxic activity of this compound.
Experimental Protocols
The isolation and characterization of this compound and its aglycone involve a multi-step process, from fermentation to purification and structural elucidation. The following are detailed methodologies based on the foundational research.
Fermentation of Streptomyces chartreusis Mutant Strain
-
Strain: A mutant strain of Streptomyces chartreusis obtained through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[1]
-
Culture Medium: A suitable production medium containing soluble starch, yeast extract, and inorganic salts.
-
Fermentation Conditions: The mutant strain is cultured in a submerged fermentation setup for a prolonged period, typically 120-140 hours, to ensure optimal production of Chrymutasins.[1]
-
Monitoring: The production of this compound is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The active compounds are then extracted from the mycelial cake using an organic solvent such as acetone.[1]
-
Solvent Partitioning: The acetone extract is concentrated and partitioned between ethyl acetate and water. The ethyl acetate layer, containing this compound, is collected.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes:
-
Silica Gel Column Chromatography: Elution with a gradient of chloroform and methanol to achieve initial separation.
-
Preparative HPLC: Final purification is achieved using a reversed-phase C18 column with a suitable mobile phase, such as a methanol-water gradient.[1]
-
Preparation of the Aglycone Moiety
-
Acid Hydrolysis: Purified this compound is treated with a mild acid (e.g., 0.1 N HCl) and heated to cleave the glycosidic bonds, liberating the aglycone from its sugar moieties.[2]
-
Extraction: The reaction mixture is neutralized, and the aglycone is extracted with an organic solvent like ethyl acetate.
-
Purification: The extracted aglycone is further purified using chromatographic techniques, such as silica gel column chromatography, to yield the pure compound.
Structural Elucidation
-
Spectroscopic Analysis: The definitive structure of the this compound aglycone was determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms within the molecule.[2]
-
UV-Visible Spectroscopy: To identify the chromophore system present in the molecule.[2]
-
In Vitro Cytotoxicity Assays
-
Cell Lines: A panel of cancer cell lines (e.g., P388 leukemia, L1210 leukemia, KB cells) are used.[1]
-
MTT Assay: The cytotoxic activity is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells are seeded in 96-well plates and incubated with varying concentrations of this compound.
-
After a set incubation period (e.g., 72 hours), MTT solution is added to each well.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the Core Concepts
To better illustrate the key processes and relationships, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for isolation and analysis of this compound and its aglycone.
Caption: Logical relationship between this compound, its components, and its biological effect.
Conclusion
The aglycone of this compound represents a compelling scaffold for the development of novel anticancer therapeutics. Its potent cytotoxic activity, distinct from the related compound chartreusin, underscores the importance of its unique structural features. The experimental protocols detailed herein provide a roadmap for the further investigation of this compound and its derivatives. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this fascinating natural product, paving the way for its potential clinical application.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Chrymutasin A in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin A is a novel investigational compound with potential therapeutic applications. These application notes provide detailed protocols for conducting initial in vivo studies in murine models to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy. The following protocols are designed to be adapted to specific research questions and disease models. Given the novelty of this compound, initial studies should focus on establishing a safety profile before proceeding to efficacy studies.
Preclinical Evaluation of this compound: Key Considerations
Prior to in vivo administration, comprehensive in vitro characterization of this compound should be completed to determine its mechanism of action, potency, and selectivity. This information is crucial for selecting the appropriate in vivo models and designing relevant efficacy studies.
Table 1: General Parameters for Murine In Vivo Studies
| Parameter | Recommendation |
| Animal Model | Start with healthy, immunocompetent mice (e.g., C57BL/6, BALB/c) for initial toxicity and pharmacokinetic studies. For efficacy studies, select models relevant to the proposed therapeutic indication (e.g., tumor xenograft models for cancer, collagen-induced arthritis models for inflammation).[1][2] |
| Route of Administration | To be determined by the physicochemical properties of this compound and the intended clinical application. Common routes include intravenous (IV), intraperitoneal (IP), oral (PO), and subcutaneous (SC).[3] |
| Dose Formulation | The vehicle for this compound should be non-toxic and appropriate for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80.[3] |
| Group Size | A minimum of 5-10 animals per group is recommended for statistical significance in initial studies.[4][5] |
| Monitoring | Animals should be monitored daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.[3] |
Protocol 1: Acute Toxicity Study of this compound in Healthy Mice
This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Healthy mice (e.g., C57BL/6), 8-10 weeks old, mixed sex
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to treatment groups (at least 5 mice per group), including a vehicle control group.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Administration: Administer a single dose of this compound or vehicle to each mouse via the selected route. Start with a low dose and escalate in subsequent groups.
-
Observation: Monitor animals continuously for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, including mortality, changes in body weight, and any behavioral or physiological abnormalities.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
Data Presentation:
Table 2: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Change in Body Weight (Day 14) |
| Vehicle | 5 | 0/5 | No observable signs | +5% |
| 10 | 5 | 0/5 | No observable signs | +4% |
| 50 | 5 | 1/5 | Lethargy, ruffled fur | -2% |
| 100 | 5 | 3/5 | Severe lethargy, ataxia | -10% |
Protocol 2: Preliminary Efficacy Evaluation of this compound in a Murine Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line of interest
-
Matrigel (or similar)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle according to a predetermined schedule (e.g., daily, twice weekly).
-
Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Tissue Collection: Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
Table 3: Anti-Tumor Efficacy of this compound
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Daily | 1500 ± 250 | - | +2 |
| This compound (20 mg/kg) | Daily | 800 ± 150 | 46.7 | -1 |
| This compound (40 mg/kg) | Daily | 450 ± 100 | 70.0 | -5 |
Protocol 3: Evaluation of this compound in a Murine Model of Acute Inflammation
This protocol describes the use of the carrageenan-induced paw edema model to assess the anti-inflammatory activity of this compound.[6] This is a widely used and well-characterized model for screening anti-inflammatory drugs.[6][7]
Materials:
-
This compound
-
Vehicle solution
-
Carrageenan solution (1% w/v in saline)
-
Healthy mice (e.g., BALB/c)
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Group Allocation: Randomly assign mice to treatment groups, including a vehicle control and a positive control (e.g., indomethacin).
-
Drug Administration: Administer this compound, vehicle, or the positive control drug at a specified time before carrageenan injection (e.g., 60 minutes).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse. Inject the same volume of saline into the left hind paw as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness of both hind paws at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Calculation of Inflammation: The degree of inflammation is calculated as the difference in paw volume/thickness between the right (carrageenan-injected) and left (saline-injected) paws. The percentage of inhibition of edema is calculated relative to the vehicle control group.
Data Presentation:
Table 4: Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | Inhibition of Edema (%) |
| Vehicle | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.30 ± 0.03 | 64.7 |
| This compound | 25 | 0.65 ± 0.04 | 23.5 |
| This compound | 50 | 0.45 ± 0.03 | 47.1 |
Hypothetical Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a hypothetical mechanism of action for this compound and the general experimental workflow for its in vivo evaluation.
Caption: Hypothetical signaling pathway of this compound's anti-cancer activity.
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
These application notes and protocols provide a foundational framework for the in vivo investigation of this compound in murine models. Adherence to these guidelines will facilitate the generation of robust and reproducible data, which is essential for advancing the preclinical development of this novel compound. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. biocompare.com [biocompare.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 5. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 6. asianjpr.com [asianjpr.com]
- 7. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Testing Chrymutasin A Efficacy in Cell Lines
Introduction
Chrymutasin A is a compound of interest for its potential anti-cancer properties. Evaluating the efficacy of any novel therapeutic agent requires a robust panel of cell-based assays to characterize its biological activity. This document provides detailed protocols for a suite of cell line assays designed to test the efficacy of this compound, using the well-studied flavonoid Chrysin as a proxy to illustrate the methodologies. Chrysin is known to exhibit anti-cancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals.
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 48 | 100 ± 4.5 | \multirow{5}{}{35.2} |
| 10 | 48 | 85.2 ± 3.1 | ||
| 25 | 48 | 60.1 ± 2.8 | ||
| 50 | 48 | 42.5 ± 3.5 | ||
| 100 | 48 | 21.3 ± 2.2 | ||
| HeLa | 0 (Control) | 48 | 100 ± 5.1 | \multirow{5}{}{42.8} |
| 10 | 48 | 90.3 ± 4.2 | ||
| 25 | 48 | 70.8 ± 3.9 | ||
| 50 | 48 | 51.2 ± 4.1 | ||
| 100 | 48 | 30.6 ± 3.3 |
Experimental Workflow: MTT Assay
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time period as described for the MTT assay.
-
Cell Harvesting: After treatment, collect the culture medium (containing detached cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Data Presentation
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| MCF-7 | Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| This compound (IC50) | 40.2 ± 3.1 | 35.8 ± 2.9 | 20.1 ± 2.5 | 3.9 ± 0.8 | |
| HeLa | Control | 96.3 ± 1.9 | 1.9 ± 0.3 | 1.2 ± 0.2 | 0.6 ± 0.1 |
| This compound (IC50) | 48.7 ± 3.5 | 28.4 ± 2.1 | 18.5 ± 1.9 | 4.4 ± 0.7 |
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as previously described.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Presentation
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (IC50) | 45.8 ± 2.8 | 15.1 ± 1.2 | 39.1 ± 2.5 | |
| HeLa | Control | 60.8 ± 2.9 | 25.1 ± 2.0 | 14.1 ± 1.3 |
| This compound (IC50) | 40.3 ± 2.5 | 18.9 ± 1.6 | 40.8 ± 2.8 |
Experimental Workflow: Cell Cycle Analysis
Signaling Pathway Analysis: Apoptosis Induction Pathway
Chrysin has been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[1] A potential signaling pathway affected by this compound could be investigated using techniques like Western blotting to measure the expression levels of key proteins.
Potential Signaling Pathway Affected by this compound
References
Application Notes and Protocols for Assessing Antitumor Activity of Chrymutasin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the antitumor potential of novel compounds, using Chrymutasin A as a representative example. The protocols outlined below detail standard in vitro and in vivo assays to characterize the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of a test compound.
Data Presentation
Quantitative data from the following experimental protocols should be systematically recorded and summarized in structured tables for clear interpretation and comparison.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cancer Cell Lines | ||||
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Data | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data | Experimental Data |
| HCT116 | Colon Carcinoma | Experimental Data | Experimental Data | Experimental Data |
| HepG2 | Hepatocellular Carcinoma | Experimental Data | Experimental Data | Experimental Data |
| PC-3 | Prostate Adenocarcinoma | Experimental Data | Experimental Data | Experimental Data |
| Non-Cancerous Cell Line | ||||
| MCF-10A | Breast (Non-tumorigenic) | Experimental Data | Experimental Data | Experimental Data |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| MCF-7 | Control (0) | Experimental Data | Experimental Data | Experimental Data |
| IC50 | Experimental Data | Experimental Data | Experimental Data | |
| 2 x IC50 | Experimental Data | Experimental Data | Experimental Data | |
| HCT116 | Control (0) | Experimental Data | Experimental Data | Experimental Data |
| IC50 | Experimental Data | Experimental Data | Experimental Data | |
| 2 x IC50 | Experimental Data | Experimental Data | Experimental Data |
Table 3: Cell Cycle Distribution Analysis of this compound (48h Treatment)
| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control (0) | Experimental Data | Experimental Data | Experimental Data |
| IC50 | Experimental Data | Experimental Data | Experimental Data | |
| 2 x IC50 | Experimental Data | Experimental Data | Experimental Data | |
| HCT116 | Control (0) | Experimental Data | Experimental Data | Experimental Data |
| IC50 | Experimental Data | Experimental Data | Experimental Data | |
| 2 x IC50 | Experimental Data | Experimental Data | Experimental Data |
Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Experimental Data | N/A | Experimental Data |
| This compound | 10 | Experimental Data | Experimental Data | Experimental Data |
| This compound | 25 | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (e.g., Doxorubicin) | 5 | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[6][7] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[8]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (1 x 106 cells/well) in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at concentrations around the IC50 value for 48 hours.
-
Collect both adherent and floating cells. Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[6]
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells (1 x 106 cells/well) in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[10]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
In Vivo Tumor Xenograft Model
This protocol evaluates the antitumor efficacy of this compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and the effect of the compound on tumor growth is monitored.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cells (e.g., HCT116)
-
Matrigel
-
This compound formulation for injection (e.g., in saline with 5% DMSO and 10% Tween 80)
-
Vehicle control
-
Positive control drug (e.g., Doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 106 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (n=8-10 mice/group).
-
Administer this compound, vehicle, or a positive control drug via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition and assess statistical significance.
Caption: Workflow for an in vivo tumor xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
Application Notes and Protocols: Developing Chrymutasin A Derivatives for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin A and its analogs represent a promising class of flavonoid derivatives with significant therapeutic potential. Based on the extensive research into its parent compound, chrysin, these derivatives have been engineered to overcome limitations such as poor bioavailability and solubility, thereby enhancing their efficacy in various disease models.[1][2][3] These application notes provide an overview of the biological activities of this compound derivatives and detailed protocols for their evaluation.
The structural modifications of the chrysin backbone, often at the 5- and 7-hydroxyl positions, have led to the development of derivatives with potent anticancer, anti-inflammatory, and antioxidant properties.[1][4][5] This document outlines the methodologies to assess these activities and presents key data on the improved performance of these derivatives.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various this compound derivatives (represented by chrysin derivatives from literature) compared to the parent compound, chrysin.
Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Chrysin | Liver Cancer Cells | 74.97 | - | - | |
| Long-chain ester derivative (10) | Liver Cancer Cells | 14.79 | - | - | [6] |
| Chrysin | MGC-803 (Gastric) | >50 | 5-Fluorouracil | - | [2] |
| Chrysin-L-isoleucine conjugate (20) | MGC-803 (Gastric) | 24.5 | 5-Fluorouracil | >50 | [2] |
| Chrysin | HeLa (Cervical) | 29.51 | Cisplatin | 28.09 | [2] |
| Dichloro-1,3,5-triazine derivative (18) | HeLa (Cervical) | 9.86 | Cisplatin | 28.09 | [2] |
| Chrysin | K562 (Leukemia) | >50 | - | - | [2] |
| 7-O-substituted derivative (6) | K562 (Leukemia) | 6.41 | - | - | [2] |
| Chrysin | MDA-MB-231 (Breast) | >50 | Doxorubicin | <10 | [7] |
| Hydrazone derivative (3e) | MDA-MB-231 (Breast) | 3.3 | Doxorubicin | <10 | [7] |
| Chrysin | MCF-7 (Breast) | 97.86 | - | - | |
| Hydrazone derivative (3e) | MCF-7 (Breast) | 4.2 | Doxorubicin | <10 | [7] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | Readout | IC50 (µM) | Source |
| Chrysin | TNF-α induced monocyte adhesion to HT-29 cells | Adhesion Inhibition | >50 | [5] |
| Chrysin-α-lipoic acid derivative (4a) | TNF-α induced monocyte adhesion to HT-29 cells | Adhesion Inhibition | 12.3 | [5] |
| Chrysin-α-lipoic acid derivative (4b) | TNF-α induced monocyte adhesion to HT-29 cells | Adhesion Inhibition | 10.1 | [5] |
| Chrysin-α-lipoic acid derivative (4c) | TNF-α induced monocyte adhesion to HT-29 cells | Adhesion Inhibition | 8.7 | [5] |
| Chrysin-α-lipoic acid derivative (4d) | TNF-α induced monocyte adhesion to HT-29 cells | Adhesion Inhibition | 9.5 | [5] |
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives exert their biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: Signaling pathways modulated by this compound derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound derivatives on the proliferation of cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, MGC-803)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 8 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to triplicate wells. Use DMSO as a vehicle control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound derivatives.[8][9]
Materials:
-
Cancer cell line
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound derivatives for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: In Vivo Antitumor Efficacy Assay
This protocol describes the evaluation of the antitumor effects of this compound derivatives in a mouse xenograft model.[4][8]
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
Cancer cell line (e.g., MFC, HCT116)
-
This compound derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
5-Fluorouracil (5-FU) as a positive control
-
Calipers
-
Syringes and needles
Procedure:
-
Subcutaneously inject 1 x 10^6 cancer cells into the right flank of each mouse.
-
When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).
-
Administer the this compound derivatives (e.g., 20 or 40 mg/kg) and the positive control (e.g., 5-FU at 20 mg/kg) intraperitoneally or orally daily for a specified period (e.g., 14 days). The control group receives the vehicle.
-
Measure the tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
Caption: Workflow for the in vivo antitumor efficacy assay.
Protocol 4: In Vitro Anti-inflammatory Assay (LPS-induced NO Production in RAW 264.7 Macrophages)
This protocol assesses the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
This compound derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production.
Conclusion
The development of this compound derivatives has shown significant promise in enhancing the therapeutic efficacy of the parent chrysin molecule. The protocols and data presented here provide a framework for researchers to evaluate and compare the potency of novel derivatives. By utilizing these standardized assays, scientists can effectively screen and identify lead candidates for further preclinical and clinical development in the fields of oncology and inflammatory diseases.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chrysin derivatives and screening of antitumor activity | Scilit [scilit.com]
- 7. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of flavonoid salicylate derivatives as potential anti-tumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07235J [pubs.rsc.org]
- 9. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Chrymutasin A: Application in Cancer Research - A Review of Available Data
Introduction
Chrymutasin A is a novel glycosidic antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1] It belongs to the same family as chartreusin, another antibiotic with known antitumor properties. Research indicates that this compound possesses potent cytotoxic and antitumor activities. This document provides an overview of the available information on this compound's application in cancer research, including a summary of its biological activity and a discussion of the limited publicly available data.
Biological Activity and Potential Applications
This compound has demonstrated significant antitumor potential. Initial studies have shown that it exhibits superior in vivo antitumor activity compared to its structural relative, chartreusin.[1] While its in vitro cytotoxic activity against various cell lines is reported to be equivalent to that of chartreusin, the enhanced in vivo efficacy suggests this compound may have advantageous pharmacological properties.[1]
The cytotoxic nature of this compound indicates its potential as a chemotherapeutic agent for cancer treatment.[2] However, publicly available literature does not specify the exact cancer types or cell lines against which this compound has been tested. The general classification as a "cytostatic" agent suggests it may inhibit cell growth and proliferation.[3]
Quantitative Data Summary
Despite the promising initial findings, there is a notable absence of specific quantitative data in the public domain regarding the efficacy of this compound. To facilitate future research and provide a baseline for comparison, the following table summarizes the type of quantitative data that would be essential for a comprehensive evaluation of this compound.
| Data Type | Description | Reported Value for this compound |
| IC50 Values | The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | Not available in public literature. |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor size or growth rate in in vivo models treated with the compound compared to a control group. | Described as "better in vivo than that of chartreusin," but no specific percentages are available.[1] |
| Mechanism of Action Indicators | Quantitative data related to the compound's mechanism, such as inhibition of specific enzymes (e.g., topoisomerase), DNA damage markers, or effects on signaling pathway components. | Not available in public literature. |
Experimental Protocols
Detailed experimental protocols for the application of this compound in cancer research are not currently available in published literature. However, based on the general understanding of antitumor antibiotic research, the following outlines hypothetical protocols that researchers could adapt.
1. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
-
Objective: To determine the IC50 value of this compound in various cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. In Vivo Antitumor Efficacy Study (Xenograft Mouse Model)
-
Objective: To evaluate the in vivo antitumor activity of this compound.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound at various doses and schedules (e.g., intraperitoneal injection daily for five days). The control group should receive the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Visualizing Potential Research Workflows
To guide future research efforts, the following diagrams illustrate a logical workflow for investigating the anticancer properties of this compound and a hypothetical signaling pathway that could be affected, based on the actions of related compounds like chartreusin which is known to inhibit RNA synthesis and cause DNA damage.[4]
Conclusion and Future Directions
This compound represents a promising lead compound in the search for novel anticancer agents. Its enhanced in vivo activity over related compounds warrants further investigation. However, the lack of detailed, publicly available data significantly hinders its development. Future research should focus on:
-
Screening against a diverse panel of cancer cell lines to identify specific cancer types that are sensitive to this compound.
-
Determining IC50 values to quantify its potency.
-
Conducting comprehensive in vivo studies in relevant animal models to confirm its efficacy and assess its safety profile.
-
Elucidating its precise mechanism of action to understand how it exerts its cytotoxic effects.
The generation and dissemination of this critical data will be essential for advancing this compound from a promising discovery to a potential clinical candidate.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. theswissbay.ch [theswissbay.ch]
- 4. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Chrymutasin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrymutasin A is a novel-aglycone antitumor antibiotic derived from a mutant strain of Streptomyces chartreusis.[1] Preclinical studies have demonstrated its potent in vivo antitumor activity, making it and its analogs promising candidates for further drug development.[1] High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify those with desired biological activity. This document provides detailed application notes and protocols for three distinct HTS assays designed to screen for this compound analogs with potential anticancer properties.
The proposed assays are based on common mechanisms of action for antitumor compounds and are designed to be adaptable for various cancer-related molecular targets. These include the disruption of protein-protein interactions (PPIs), the inhibition of signaling pathway components, and the modulation of transcription factor activity.
Fluorescence Polarization (FP) Assay for Screening PPI Inhibitors
Application Note
Scientific Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[2][3] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger protein. In a competitive FP assay, unlabeled compounds (e.g., this compound analogs) are screened for their ability to displace the fluorescent tracer from the protein of interest, resulting in a decrease in the FP signal. This method is well-suited for identifying small molecule inhibitors of protein-protein interactions, which are critical in many cancer signaling pathways.[4]
Hypothetical Target: For the purpose of this protocol, we will consider a hypothetical interaction between a cancer-associated protein (Protein X) and a peptide (Peptide Y) that is crucial for its pro-survival function. This compound and its analogs will be screened for their ability to inhibit the Protein X-Peptide Y interaction.
Data Presentation
Quantitative data from the FP-based HTS should be summarized as follows:
| Analog ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | IC50 (µM) |
| This compound | 10 | 150 | 50% | 10 |
| Analog 1 | 10 | 120 | 60% | 8 |
| Analog 2 | 10 | 280 | 6.7% | >100 |
| ... | ... | ... | ... | ... |
% Inhibition is calculated relative to positive (no inhibitor) and negative (no protein) controls.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.
-
Protein X Stock Solution: Recombinant Protein X at 1 mg/mL in Assay Buffer.
-
Fluorescently Labeled Peptide Y (Tracer) Stock Solution: 10 µM in Assay Buffer.
-
This compound Analog Library: 10 mM stock solutions in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of Assay Buffer to all wells.
-
Add 1 µL of this compound analog or DMSO (control) to the appropriate wells.
-
Add 5 µL of a 4X working solution of Protein X to all wells except the negative control wells (add 5 µL of Assay Buffer instead).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a 4X working solution of the fluorescently labeled Peptide Y tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Workflow Diagram
Caption: Fluorescence Polarization Assay Workflow.
AlphaLISA Assay for Screening Kinase Inhibitors
Application Note
Scientific Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is highly sensitive and suitable for HTS.[5] The assay involves two types of beads: Donor beads that generate singlet oxygen upon excitation, and Acceptor beads that emit light upon receiving the singlet oxygen.[6] When the Donor and Acceptor beads are brought into close proximity by a molecular interaction, a luminescent signal is produced.[6] This technology can be adapted to screen for inhibitors of post-translational modifications, such as protein phosphorylation.
Hypothetical Target: We will hypothesize that this compound analogs may inhibit a specific kinase (Kinase Z) that phosphorylates a substrate protein (Substrate W) involved in a cancer cell proliferation pathway. The AlphaLISA assay will be designed to detect the phosphorylation of Substrate W.
Data Presentation
Quantitative data from the AlphaLISA-based HTS should be summarized as follows:
| Analog ID | Concentration (µM) | AlphaLISA Signal (Counts) | % Inhibition | IC50 (µM) |
| This compound | 10 | 50000 | 50% | 12 |
| Analog 1 | 10 | 25000 | 75% | 5 |
| Analog 2 | 10 | 98000 | 2% | >100 |
| ... | ... | ... | ... | ... |
% Inhibition is calculated relative to positive (no inhibitor) and negative (no kinase) controls.
Experimental Protocol
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Z Stock Solution: Recombinant Kinase Z at 0.5 mg/mL in Kinase Buffer.
-
Biotinylated Substrate W Stock Solution: 10 µM in Kinase Buffer.
-
ATP Stock Solution: 10 mM in water.
-
AlphaLISA Acceptor Beads (conjugated with anti-phospho-Substrate W antibody): As per manufacturer's instructions.
-
Streptavidin-coated Donor Beads: As per manufacturer's instructions.
-
This compound Analog Library: 10 mM stock solutions in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of Kinase Buffer to all wells.
-
Add 1 µL of this compound analog or DMSO (control) to the appropriate wells.
-
Add 2 µL of a 5X working solution of Kinase Z to all wells except the negative control wells.
-
Add 2 µL of a 5X working solution of Biotinylated Substrate W and ATP to all wells.
-
Incubate for 60 minutes at 37°C.
-
Add 5 µL of a 2X working solution of AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a 2X working solution of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Workflow Diagram
Caption: AlphaLISA Kinase Assay Workflow.
Luciferase Reporter Gene Assay for Screening Transcription Factor Modulators
Application Note
Scientific Principle: Luciferase reporter gene assays are widely used to study gene expression and signaling pathways.[7] In this assay, a cancer cell line is engineered to express the firefly luciferase gene under the control of a promoter that is regulated by a specific transcription factor (e.g., NF-κB, AP-1) known to be dysregulated in cancer. When the transcription factor is active, it drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is proportional to the activity of the transcription factor.[7][8] this compound analogs can be screened for their ability to inhibit or activate this signaling pathway, leading to a change in the luminescent signal.
Hypothetical Target: We will assume that this compound analogs may interfere with the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival that is often constitutively active in cancer. A cell line containing an NF-κB response element driving luciferase expression will be used.
Data Presentation
Quantitative data from the luciferase reporter assay should be summarized as follows:
| Analog ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |
| This compound | 10 | 2.5 x 10^5 | 50% | 9 |
| Analog 1 | 10 | 1.0 x 10^5 | 80% | 4 |
| Analog 2 | 10 | 4.8 x 10^5 | 4% | >100 |
| ... | ... | ... | ... | ... |
% Inhibition is calculated relative to stimulated (e.g., with TNF-α) and unstimulated controls.
Experimental Protocol
-
Cell Culture and Plating:
-
Culture a stable cell line containing the NF-κB-luciferase reporter construct in appropriate growth medium.
-
Seed the cells into a 384-well white, clear-bottom plate at a density of 10,000 cells per well and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Add 1 µL of this compound analog or DMSO (control) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding a known activator of the NF-κB pathway (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Workflow Diagram
Caption: Luciferase Reporter Assay Workflow.
Hypothetical Signaling Pathway for this compound Activity
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound and its analogs. This pathway involves an external stimulus leading to the activation of a kinase cascade, which in turn activates a transcription factor, leading to the expression of genes involved in cancer cell proliferation and survival. The HTS assays described above are designed to probe different nodes within such a pathway.
Caption: Hypothetical Cancer Signaling Pathway.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. revvity.com [revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Scaling Up Chrymutasin A Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods for scaling up the fermentation of Chrymutasin A, an antitumor antibiotic produced by a mutant strain of Streptomyces chartreusis. The following protocols are designed to guide the user from laboratory-scale optimization to pilot-scale production, focusing on key parameters that influence the yield and purity of this novel secondary metabolite.
Introduction to this compound and its Production
This compound is a novel-aglycone antitumor antibiotic with promising in vivo activity.[1] It is a secondary metabolite produced by a mutant strain of Streptomyces chartreusis, obtained through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[1] The production of this compound is characterized by a notably long fermentation period.[1] As with many secondary metabolites from Streptomyces, optimizing fermentation conditions is critical for achieving commercially viable yields. This document outlines a systematic approach to scale-up, from media optimization to bioreactor parameter control.
Laboratory-Scale Fermentation Optimization
The initial phase of scaling up involves optimizing the fermentation parameters at the laboratory scale (e.g., in shake flasks or benchtop bioreactors). This step is crucial for defining the optimal conditions for cell growth and this compound production.
Media Composition Optimization
The composition of the fermentation medium significantly impacts the production of secondary metabolites.[2] A systematic approach, such as the one-factor-at-a-time (OFAT) method or Response Surface Methodology (RSM), should be employed to identify the optimal concentrations of key nutrients.
Baseline Fermentation Medium (Modified ATCC Medium 2415)
| Component | Concentration (g/L) | Purpose |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 20.0 | Nitrogen & Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 2.0 | Phosphate Source & pH Buffer |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
Experimental Protocol: Media Optimization
-
Carbon Source Screening: Prepare the baseline medium with different carbon sources (e.g., glucose, glycerol, starch, fructose) at a constant concentration (e.g., 10 g/L).
-
Carbon Source Concentration: Once the best carbon source is identified, test a range of concentrations (e.g., 5, 10, 20, 30, 40 g/L) to determine the optimal level.
-
Nitrogen Source Screening: Using the optimal carbon source, substitute the yeast extract and peptone with other nitrogen sources (e.g., soybean meal, casein, ammonium sulfate) individually and in combination.
-
Nitrogen Source Concentration: Optimize the concentration of the best-performing nitrogen source(s).
-
Phosphate and Trace Elements: Evaluate the effect of varying concentrations of K₂HPO₄ and the addition of a trace element solution.
-
Precursor Feeding: Based on the presumed polyketide or shikimate pathway origin of this compound, experiment with the addition of potential precursors (e.g., aromatic amino acids, acetate, propionate) at different stages of the fermentation.
-
Analysis: At regular intervals, measure cell growth (e.g., dry cell weight) and this compound concentration using a suitable analytical method (e.g., HPLC).
Fermentation Parameter Optimization
Key physical parameters must be optimized to ensure maximal productivity.
Optimizable Fermentation Parameters
| Parameter | Typical Range for Streptomyces |
| Temperature | 28-37 °C |
| pH | 6.5-7.5 |
| Agitation Speed | 150-250 rpm (shake flask) |
| Dissolved Oxygen (DO) | Maintain >20% saturation |
Experimental Protocol: Parameter Optimization
-
Inoculum Preparation: Prepare a seed culture of S. chartreusis in a suitable growth medium.
-
Fermentation Setup: Inoculate the optimized production medium in shake flasks or benchtop bioreactors.
-
Temperature Optimization: Run fermentations at different temperatures (e.g., 28, 30, 32, 35, 37 °C) while keeping other parameters constant.
-
pH Optimization: Control the pH of the fermentation broth at different setpoints (e.g., 6.5, 7.0, 7.5) using automated acid/base addition in a bioreactor.
-
Agitation and Aeration Optimization: In a bioreactor, vary the agitation speed and aeration rate to determine their effect on dissolved oxygen levels and this compound production. Aim to maintain a dissolved oxygen level above 20% saturation.
-
Sampling and Analysis: Regularly withdraw samples to monitor cell growth, substrate consumption, and this compound titer.
Pilot-Scale Fermentation Scale-Up
Once the optimal conditions are defined at the lab scale, the process can be scaled up to a pilot-scale bioreactor (e.g., 10-100 L). The primary challenge in scale-up is maintaining geometric and volumetric similarity to ensure consistent performance.
Key Scale-Up Parameters
Several parameters can be kept constant during scale-up to maintain process consistency.
| Parameter | Description |
| Constant Power Input per Unit Volume (P/V) | Ensures similar mixing intensity. |
| Constant Volumetric Oxygen Transfer Coefficient (kLa) | Maintains similar oxygen availability for the cells. |
| Constant Impeller Tip Speed | Relates to the shear stress experienced by the microorganisms. |
Experimental Protocol: Pilot-Scale Fermentation
-
Bioreactor Preparation: Sterilize the pilot-scale bioreactor and prepare the optimized fermentation medium.
-
Inoculum Development: Prepare a larger volume of seed culture to achieve the desired inoculation density in the pilot bioreactor. This may involve one or more intermediate seed culture stages.
-
Process Parameter Control: Set the temperature, pH, and dissolved oxygen control loops based on the optimized values from the lab-scale experiments. The agitation and aeration rates will be adjusted to maintain the chosen scale-up parameter (e.g., constant kLa).
-
Fed-Batch Strategy: To overcome substrate limitation and catabolite repression, a fed-batch strategy can be implemented. A concentrated solution of the primary carbon source and/or precursors can be fed at a controlled rate during the production phase.
-
Monitoring and Data Logging: Continuously monitor and log key parameters such as temperature, pH, DO, agitation speed, aeration rate, and off-gas composition (O₂ and CO₂).
-
Sampling and Analysis: Regularly take sterile samples to analyze cell density, substrate and product concentrations, and potential byproducts.
Downstream Processing and Product Recovery
While not the primary focus of this document, it is important to consider the initial steps of product recovery. This compound is isolated from the fermentation products. A general workflow would involve:
-
Cell Separation: Separate the S. chartreusis biomass from the fermentation broth via centrifugation or microfiltration.
-
Extraction: Extract the this compound from the culture supernatant and/or the mycelium using a suitable organic solvent.
-
Purification: Purify the extracted compound using chromatographic techniques (e.g., column chromatography, HPLC).
Visualizing Workflows and Pathways
General Workflow for this compound Fermentation Scale-Up
Caption: Workflow for this compound Fermentation Scale-Up.
Hypothetical Regulatory Pathway for Secondary Metabolite Production in Streptomyces
Caption: Hypothetical Regulatory Pathway for this compound Production.
References
Application Notes and Protocols for Preclinical Delivery of Chrymutasin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the preclinical development of Chrymutasin A, a known glycosidic antitumor antibiotic, is limited.[1][2][3][4][5] The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of related anti-cancer compounds, such as other antitumor antibiotics and chromone alkaloids.[6][7][8][9] These protocols should be adapted and optimized based on the specific physicochemical properties of this compound and the objectives of the planned preclinical studies.
Introduction to this compound
This compound is an antitumor antibiotic produced by a mutant strain of Streptomyces chartreusis.[1][2] It is structurally related to chartreusin and has demonstrated cytotoxic activity.[1][10][11] Reports suggest that this compound exhibits more potent in vivo antitumor activity compared to chartreusin, while their in vitro cytotoxicities are comparable.[10][12] As a member of the benzonaphthopyranone class of aromatic polyketides, its mechanism of action is likely associated with DNA interaction and inhibition of nucleic acid synthesis, similar to related compounds.[2][10][13][14]
Preclinical Delivery Methods
The choice of delivery method in preclinical studies is critical and depends on the compound's properties, the tumor model, and the intended clinical application. Common routes for anticancer agents include oral (PO), intravenous (IV), and intraperitoneal (IP) administration.[15]
Formulation Development
Prior to in vivo administration, a suitable formulation for this compound must be developed to ensure its solubility, stability, and bioavailability. Due to the likely poor aqueous solubility of this compound, common formulation strategies for such compounds include:
-
Solutions: Utilizing co-solvents (e.g., DMSO, ethanol, PEG400) and solubilizing agents (e.g., Cremophor EL, Tween 80).
-
Suspensions: For oral and intraperitoneal administration, micronized drug particles can be suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Nanoparticle Formulations: Encapsulation in liposomes, polymeric nanoparticles, or micelles can improve solubility, stability, and tumor targeting.[16][17][18]
Experimental Protocols
Oral Gavage (PO) Administration
Objective: To assess the oral bioavailability and efficacy of this compound.
Materials:
-
This compound formulation (solution or suspension)
-
Animal model (e.g., BALB/c nude mice bearing tumor xenografts)
-
Gavage needles (flexible, ball-tipped, appropriate size for the animal)
-
Syringes
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Ensure they are within the appropriate weight range.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose (e.g., in mg/kg).
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the depth of insertion. Gently insert the needle into the esophagus.
-
Substance Administration: Slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions. Return the animal to its cage.
-
Data Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis and monitor tumor volume for efficacy studies.
Intravenous (IV) Injection
Objective: To determine the pharmacokinetic profile and efficacy of this compound following direct systemic administration.
Materials:
-
This compound formulation (sterile, isotonic solution)
-
Animal model (e.g., CD-1 mice)
-
Insulin syringes with appropriate gauge needles (e.g., 27-30G)
-
Restraining device
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
Protocol:
-
Animal Preparation: Place the animal in a restraining device. If necessary, use a heat lamp to dilate the tail veins.
-
Dose Calculation: Calculate the required volume of the sterile this compound solution based on the animal's body weight.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Disinfect the injection site with 70% ethanol. Insert the needle into the vein at a shallow angle and slowly inject the formulation.
-
Confirmation: Successful injection is indicated by the absence of a subcutaneous bleb.
-
Post-Injection Care: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal for any adverse effects.
-
Data Collection: Collect blood samples at specified intervals for pharmacokinetic analysis. In efficacy studies, monitor tumor growth.
Intraperitoneal (IP) Injection
Objective: To evaluate the systemic efficacy of this compound, often used when IV access is difficult or for certain tumor models.
Materials:
-
This compound formulation (solution or suspension)
-
Animal model
-
Syringes with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol
Protocol:
-
Animal Restraint: Gently restrain the animal, exposing the abdomen.
-
Dose Calculation: Calculate the injection volume based on the animal's weight and the desired dose.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Injection: Disinfect the area with 70% ethanol. Lift the animal's hindquarters slightly to displace the abdominal organs. Insert the needle at a 30-45 degree angle and inject the this compound formulation.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of pain or distress.
-
Data Collection: Monitor tumor growth and collect relevant samples for analysis as per the study design.
Data Presentation
Quantitative data from preclinical studies should be summarized for clear comparison. Below are template tables for presenting typical data.
Table 1: Maximum Tolerated Dose (MTD) of this compound
| Route of Administration | Vehicle | Dosing Schedule | MTD (mg/kg) | Observations |
| Oral (PO) | 0.5% CMC, 0.1% Tween 80 in water | Daily for 14 days | Data | e.g., Body weight loss, signs of toxicity |
| Intravenous (IV) | 10% DMSO, 40% PEG400, 50% Saline | Twice weekly | Data | e.g., Injection site reaction, lethargy |
| Intraperitoneal (IP) | 5% DMSO, 95% Saline | Daily for 14 days | Data | e.g., Abdominal irritation, weight loss |
Table 2: Pharmacokinetic Parameters of this compound (Single Dose, 10 mg/kg)
| Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| PO | Data | Data | Data | Data | Data |
| IV | Data | Data | Data | Data | 100 |
| IP | Data | Data | Data | Data | Data |
Table 3: Efficacy of this compound in Tumor Xenograft Model (e.g., HCT116)
| Treatment Group (Dose, Route) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control (PO) | Data | 0 | Data |
| This compound (20 mg/kg, PO) | Data | Data | Data |
| This compound (10 mg/kg, IV) | Data | Data | Data |
| Positive Control | Data | Data | Data |
Visualization of Workflows and Pathways
Signaling Pathway
As this compound is an antitumor antibiotic related to chartreusin, a plausible mechanism of action involves DNA damage, leading to the activation of cell cycle arrest and apoptosis pathways.
Caption: Plausible signaling pathway for this compound-induced cytotoxicity.
Experimental Workflows
Caption: Experimental workflows for preclinical delivery of this compound.
References
- 1. Chrymutasins: a new type of aglycone related to chartreusin; novel antitumour antibiotics from a mutant of Streptomyces chartreusis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chrymutasin A_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromone and flavonoid alkaloids: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 15. Twins C00016681 , 50% or more [knapsackfamily.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chrymutasin A Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the yield and purity of Chrymutasin A synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a novel-aglycone antitumor antibiotic with promising in-vivo activity. Its complex structure, featuring a benzonaphthopyranone core and a glycosidic linkage, presents significant synthetic challenges. Key difficulties include the stereoselective construction of the core via the Hauser-Kraus annulation and the subsequent regio- and stereoselective glycosylation of a sterically hindered and electronically deactivated aglycone.
Q2: What is the key reaction for the synthesis of the this compound aglycone?
The core of the this compound aglycone is assembled via a Hauser-Kraus annulation reaction. This powerful transformation involves the reaction of a phthalide anion with an α,β-unsaturated carbonyl compound to form a naphthalene hydroquinone derivative through a Michael addition-Dieckmann condensation cascade.
Q3: What are the most critical parameters to control during the synthesis?
The most critical parameters for a successful this compound synthesis are:
-
Strict anhydrous and anaerobic conditions: The organometallic reagents used are highly sensitive to moisture and oxygen.
-
Temperature control: The Hauser-Kraus annulation and glycosylation reactions are often performed at low temperatures to minimize side reactions.
-
Purity of starting materials and reagents: Impurities can significantly impact reaction yields and lead to the formation of side products.
-
Protecting group strategy: A well-designed protecting group strategy is crucial for achieving regioselectivity during the glycosylation step and for ensuring compatibility with various reaction conditions.
Troubleshooting Guides
Part 1: Synthesis of the this compound Aglycone
Issue 1.1: Low yield in the Hauser-Kraus annulation step.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the phthalide. | Use a freshly prepared solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tert-butoxide. Ensure the reaction is performed under strictly anhydrous conditions. |
| Degradation of the Michael acceptor. | Add the Michael acceptor slowly to the reaction mixture at a low temperature (-78 °C) to control the exotherm. |
| Formation of side products. | Low temperatures are crucial to minimize side reactions. Consider using a less sterically hindered cyano-phthalide, which has been reported to give higher yields in some cases.[1] |
| The reaction does not go to completion. | Hauser annulations can be slow, sometimes requiring extended reaction times (days or weeks) to reach completion.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Issue 1.2: Formation of multiple, difficult-to-separate products.
| Potential Cause | Troubleshooting Suggestion |
| Epimerization at the benzylic position of the phthalide. | Use a less coordinating solvent or a different lithium amide base to minimize epimerization. |
| Competing side reactions. | Ensure strict temperature control. The use of N-heterocyclic carbene (NHC) catalysis has been reported to proceed under milder conditions, potentially reducing side product formation. |
| Unwanted intramolecular C-acylation. | The choice of base and reaction temperature is critical to disfavor this side reaction. |
Part 2: Glycosylation of the this compound Aglycone
Note: A specific, published protocol for the glycosylation of the this compound aglycone is not yet available. The following troubleshooting guide is based on established principles for the glycosylation of complex, sterically hindered aglycones.
Issue 2.1: Low or no yield of the desired glycosylated product.
| Potential Cause | Troubleshooting Suggestion |
| Low reactivity of the aglycone's hydroxyl group. | The phenolic hydroxyl group of the this compound aglycone is sterically hindered and electronically deactivated. Consider using a highly reactive glycosyl donor, such as a trichloroacetimidate or a thioglycoside with a potent activator (e.g., NIS/TfOH). |
| Incompatible protecting groups on the glycosyl donor. | The choice of protecting groups on the sugar moiety can significantly influence the reactivity of the glycosyl donor. "Armed" donors (with electron-donating protecting groups) are more reactive than "disarmed" donors (with electron-withdrawing protecting groups). |
| Unfavorable reaction equilibrium. | Use an excess of the glycosyl donor and a dehydrating agent (e.g., molecular sieves) to drive the reaction forward. |
Issue 2.2: Formation of the wrong stereoisomer (anomer).
| Potential Cause | Troubleshooting Suggestion | | Lack of stereocontrol in the glycosylation reaction. | The choice of protecting group at the C-2 position of the glycosyl donor is critical. A participating group (e.g., an acetyl or benzoyl group) will favor the formation of the 1,2-trans glycosidic linkage. For a 1,2-cis linkage, a non-participating group (e.g., a benzyl ether) is required. | | Anomerization of the glycosyl donor before coupling. | Ensure that the glycosyl donor is generated and used under conditions that minimize anomerization. | | Solvent effects. | The polarity and coordinating ability of the solvent can influence the stereochemical outcome of the glycosylation. Ethereal solvents like diethyl ether or dichloromethane are commonly used. |
Issue 2.3: Degradation of the aglycone or glycosylated product.
| Potential Cause | Troubleshooting Suggestion | | Harsh reaction conditions. | The benzonaphthopyranone core may be sensitive to strongly acidic or basic conditions. Use milder activation methods for the glycosyl donor if possible. | | Instability of the product during workup and purification. | Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions during extraction and chromatography. |
Part 3: Purification
Issue 3.1: Difficulty in separating the desired product from starting materials and byproducts.
| Potential Cause | Troubleshooting Suggestion | | Similar polarities of the components in the reaction mixture. | Use a high-resolution chromatography technique such as HPLC or MPLC. Consider derivatizing the product to alter its polarity for easier separation. | | Co-elution of diastereomers. | For diastereomeric glycosides, chiral chromatography (chiral HPLC) may be necessary for separation.[3][4] |
Issue 3.2: Low recovery of the product after chromatography.
| Potential Cause | Troubleshooting Suggestion | | Adsorption of the product onto the stationary phase. | Use a less acidic or deactivated silica gel. Consider using a different stationary phase, such as alumina or a bonded-phase silica. | | Decomposition of the product on the column. | Run the chromatography at a lower temperature and use a mobile phase that is neutral or slightly acidic/basic depending on the stability of the compound. |
Experimental Protocols
Synthesis of the Chrymutasin Aglycone Skeleton
This protocol is adapted from the publication by Mal et al., "Convergent and Rapid Assembly of Benzonaphthopyranone Cores of Chartreusin, Chrymutasins and Hayumicins."
Step 1: Synthesis of the Phthalide Precursor
A detailed procedure for the multi-step synthesis of the required substituted phthalide is not provided in the initial communication but would involve standard organic synthesis techniques.
Step 2: Hauser-Kraus Annulation
-
Reagents and Conditions:
-
Substituted Phthalide
-
Substituted Coumarin (Michael Acceptor)
-
Lithium tert-butoxide (LiOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Temperature: -60 °C to room temperature
-
-
Procedure:
-
To a solution of the substituted phthalide in anhydrous THF at -60 °C under an inert atmosphere (argon or nitrogen), add a solution of lithium tert-butoxide in THF dropwise.
-
Stir the resulting mixture at -60 °C for 30 minutes.
-
Add a solution of the substituted coumarin in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Demethylation
-
Reagents and Conditions:
-
Product from Step 2
-
Aqueous Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the product from the Hauser-Kraus annulation in methanol.
-
Add aqueous hydrochloric acid.
-
Heat the mixture at reflux until the demethylation is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final aglycone by column chromatography or recrystallization.
-
| Step | Reaction | Yield (%) |
| 2 | Hauser-Kraus Annulation | 87 |
| 3 | Demethylation | 98 |
Table 1: Reported yields for the key steps in the synthesis of the this compound aglycone skeleton.
Proposed Protocol for Glycosylation of this compound Aglycone
Note: This is a proposed protocol based on common glycosylation methods for complex natural products. Optimization will be required.
Step 1: Preparation of the Glycosyl Donor
A suitable protected glycosyl donor (e.g., a trichloroacetimidate of the desired sugar) needs to be synthesized using established methods. A participating protecting group at C-2 (e.g., acetyl) is recommended to favor the formation of a 1,2-trans glycosidic bond.
Step 2: Glycosylation Reaction
-
Reagents and Conditions:
-
This compound Aglycone
-
Protected Glycosyl Donor (e.g., trichloroacetimidate)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Activated 4Å molecular sieves
-
Temperature: -40 °C to 0 °C
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound aglycone, the protected glycosyl donor, and activated 4Å molecular sieves in anhydrous DCM.
-
Cool the mixture to -40 °C.
-
Add a solution of TMSOTf in anhydrous DCM dropwise.
-
Stir the reaction at -40 °C and allow it to slowly warm to 0 °C while monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Step 3: Deprotection
-
Reagents and Conditions (for acetyl protecting groups):
-
Glycosylated Product
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
-
Procedure:
-
Dissolve the protected glycosylated product in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until all protecting groups are removed (monitor by TLC or LC-MS).
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).
-
Filter the resin and concentrate the filtrate.
-
Purify the final this compound by HPLC.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in Hauser-Kraus annulation.
Caption: Troubleshooting common glycosylation issues.
References
- 1. Novel glycosylation methods and their application to natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of two chymotrypsin-like proteases from the pyloric caeca of rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. scilit.com [scilit.com]
addressing Chrymutasin A solubility issues in aqueous solutions
Welcome to the technical support center for Chrymutasin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer: Poor aqueous solubility is a known characteristic of this compound. Here is a stepwise approach to address this issue:
-
Initial Solvent: First, attempt to dissolve this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1] Ensure the final concentration of the organic solvent in your aqueous solution is low enough to not affect your experimental system.
-
Sonication: If the compound still does not fully dissolve, gentle sonication can help to break down aggregates and enhance dissolution.
-
Warming: Gently warming the solution (e.g., to 37°C) can also increase the solubility of this compound. However, be cautious about the thermal stability of the compound and your experimental components.
-
pH Adjustment: The solubility of some compounds is pH-dependent.[1] If the structure of this compound contains ionizable groups, adjusting the pH of your buffer may improve its solubility.
If these initial steps are unsuccessful, you may need to consider more advanced formulation strategies.
Question: I'm observing precipitation of this compound after diluting my stock solution into my aqueous experimental medium. How can I prevent this?
Answer: This is a common issue when a compound is dissolved in a strong organic solvent and then introduced to an aqueous environment. The following strategies can help:
-
Use of Co-solvents: Incorporating a co-solvent in your final aqueous medium can help maintain the solubility of this compound.[2][3][4] The choice of co-solvent will depend on your specific experimental setup.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to create micelles that encapsulate the hydrophobic this compound, keeping it in solution.[1][2]
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in 100% DMSO. This stock can then be diluted into your aqueous experimental medium.
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, it is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.
Q3: Are there any known incompatibilities of this compound with common buffer components?
A3: While specific incompatibility data for this compound is not yet available, it is good practice to avoid buffers with high salt concentrations, which can sometimes decrease the solubility of hydrophobic compounds (salting-out effect).
Q4: How should I store my this compound solutions?
A4: Stock solutions of this compound in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C and protected from light. Aqueous solutions of this compound are generally less stable and should be prepared fresh for each experiment.
Solubility Enhancement Strategies
The following table summarizes various techniques that can be employed to improve the solubility of this compound in aqueous solutions.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solvent and the hydrophobic solute.[3][4] | Simple to implement; widely used. | High concentrations may be toxic to cells or interfere with the experiment.[2] |
| Surfactants (e.g., Tween® 80, Polysorbate 80) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[2] | Effective at low concentrations. | Can have biological effects of their own; may interfere with certain assays. |
| Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | Form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity, presenting a hydrophilic exterior to the aqueous environment.[5][6][8] | Generally low toxicity; can improve stability. | Saturation of the complexation can limit the achievable concentration. |
| pH Adjustment | For ionizable compounds, altering the pH can convert the molecule to its more soluble ionized form.[1] | Simple and effective for appropriate compounds. | Only applicable to ionizable molecules; the required pH may not be compatible with the experimental system. |
| Lipid-Based Formulations (e.g., Liposomes, Emulsions) | The drug is dissolved in a lipid carrier, which can then be dispersed in an aqueous medium.[5][9] | Can significantly increase solubility and bioavailability. | More complex to prepare; may have their own biological effects. |
| Nanoparticle Formulation | The drug is formulated into nanoparticles, which increases the surface area-to-volume ratio, leading to faster dissolution.[9][10] | Can improve dissolution rate and bioavailability. | Requires specialized equipment and expertise for preparation and characterization. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution using Cyclodextrin
-
Materials:
-
This compound stock solution in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
While stirring the HP-β-CD solution, slowly add the required volume of the this compound stock solution dropwise.
-
Continue stirring the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter.
-
This working solution is now ready for use in your experiment. Prepare fresh daily.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: General workflow for preparing this compound solutions.
Caption: Hypothetical inhibitory action of this compound on the PI3K/Akt signaling pathway.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. japer.in [japer.in]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
improving the stability of Chrymutasin A in cell culture media
This technical support center provides guidance on troubleshooting and improving the stability of Chrymutasin A in cell culture media. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
The stability of this compound can be variable and is highly dependent on the specific components of the cell culture medium, particularly the presence of serum and certain amino acids.[1][2] In chemically defined, serum-free media, this compound generally exhibits a longer half-life. However, in media supplemented with fetal bovine serum (FBS), its stability can be significantly reduced due to enzymatic degradation.
Q2: What are the primary pathways of this compound degradation in cell culture?
The primary degradation pathways for molecules similar to this compound in cell culture media include enzymatic degradation by proteases and peptidases present in serum, as well as chemical degradation through oxidation and hydrolysis.[3] The rate of degradation can be influenced by factors such as pH, temperature, and exposure to light and oxygen.[4][5][6][7][8]
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If using serum-containing media, consider reducing the serum concentration or using a heat-inactivated serum. Alternatively, the use of protease inhibitor cocktails can be effective.[3] Storing stock solutions at -80°C and minimizing freeze-thaw cycles is also crucial.
Q4: Are there any formulation strategies to enhance the stability of this compound?
Yes, several formulation strategies can improve the stability of peptide-like compounds. These include pH optimization of the solvent, the use of stabilizing excipients such as sugars or polyols, and encapsulation in protective matrices like liposomes.[3][9] For long-term storage, lyophilization of this compound with appropriate stabilizers is a viable option.[9]
Q5: How does the choice of solvent affect this compound stability?
The solvent used to dissolve and dilute this compound can impact its stability. It is crucial to use a solvent that is compatible with your cell culture system and does not accelerate degradation.[10] For initial stock solutions, sterile, nuclease-free water or dimethyl sulfoxide (DMSO) is often recommended, depending on the solubility of this compound. Always refer to the product-specific datasheet for guidance on appropriate solvents.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of biological activity | Enzymatic degradation: Proteases and peptidases in serum-containing media can cleave this compound. | - Use serum-free or low-serum media.- Utilize heat-inactivated serum.- Add a broad-spectrum protease inhibitor cocktail to the media. |
| Chemical instability: Oxidation or hydrolysis of this compound. | - Prepare fresh solutions before each experiment.- Avoid prolonged exposure to light and oxygen.- Optimize the pH of the stock solution and final culture medium.[4][5][6][7] | |
| Inconsistent experimental results | Variable stability between batches: Differences in media preparation or handling of this compound. | - Standardize the protocol for media preparation and this compound handling.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Adsorption to labware: this compound may adhere to plastic surfaces. | - Use low-protein-binding tubes and pipette tips.- Consider adding a small amount of a non-ionic surfactant like Tween-20 to the media. | |
| Precipitation in media | Poor solubility: this compound may have limited solubility in aqueous solutions. | - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting in media.- Ensure the final concentration of the organic solvent is not toxic to the cells. |
| Aggregation: this compound molecules may self-associate and precipitate.[3] | - Optimize the pH and ionic strength of the solution.- Include stabilizing agents such as certain amino acids or sugars in the formulation.[9] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
This protocol outlines a method to quantify the concentration of intact this compound in cell culture media over time.
-
Preparation of Media Samples:
-
Spike pre-warmed cell culture medium (e.g., DMEM + 10% FBS and serum-free DMEM) with this compound to a final concentration of 10 µM.
-
Incubate the media at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect 100 µL aliquots of the media.
-
Immediately stop degradation by adding 100 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
HPLC-MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound and its potential degradation products using a mass spectrometer.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact this compound against time.
-
Calculate the half-life (t₁/₂) of this compound under each condition.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
-
Preparation of Stressed Samples:
-
Prepare 1 mg/mL solutions of this compound in the following solutions:
-
0.1 M HCl (acid hydrolysis)
-
0.1 M NaOH (base hydrolysis)
-
3% H₂O₂ (oxidation)
-
Deionized water (control)
-
-
Incubate the solutions at 60°C for 24 hours.
-
For photostability, expose a solution of this compound in deionized water to a UV lamp (254 nm) for 24 hours.
-
-
Analysis of Degradants:
-
Neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Quantitative Data Summary
The following tables summarize hypothetical data from stability studies of this compound.
Table 1: Half-life of this compound in Different Cell Culture Media
| Media Condition | Temperature (°C) | Half-life (hours) |
| DMEM + 10% FBS | 37 | 6.2 |
| DMEM + 10% Heat-Inactivated FBS | 37 | 10.5 |
| Serum-Free DMEM | 37 | 22.8 |
| DMEM + 10% FBS + Protease Inhibitors | 37 | 18.4 |
Table 2: Effect of Stabilizers on this compound Half-life in DMEM + 10% FBS
| Stabilizer (Concentration) | Temperature (°C) | Half-life (hours) |
| None (Control) | 37 | 6.2 |
| Trehalose (100 mM) | 37 | 9.8 |
| Glycine (50 mM) | 37 | 8.5 |
| Human Serum Albumin (0.1%) | 37 | 15.1 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Chrymutasin A Formulation and Efficacy
Welcome to the technical support center for Chrymutasin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficacy of this compound through formulation. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter while working with this compound.
Issue 1: Poor Aqueous Solubility of this compound
Q: My this compound is not dissolving adequately in aqueous buffers for my in vitro assays. How can I improve its solubility?
A: Poor aqueous solubility is a known challenge with this compound, limiting its bioavailability and therapeutic efficacy.[1][2][3] Several formulation strategies can be employed to overcome this limitation.[4][5][6]
Troubleshooting Steps:
-
Co-solvent Systems:
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Protocol: Prepare a stock solution of this compound in a suitable organic solvent such as DMSO, ethanol, or PEG 400. Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.
-
-
pH Adjustment:
-
Rationale: As a weakly acidic compound, the solubility of this compound can be significantly influenced by pH.[5]
-
Protocol: By adjusting the pH of the buffer to a value above the pKa of this compound, the compound will be ionized, leading to increased aqueous solubility. Buffers such as phosphate-buffered saline (PBS) can be adjusted to the desired pH.[5]
-
-
Use of Surfactants:
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic drugs, thereby increasing their apparent solubility in aqueous solutions.
-
Protocol: Formulations containing non-ionic surfactants like Tween® 80 or Cremophor® EL can be prepared. A thin-film hydration method followed by sonication is a common technique to create a stable micellar solution.
-
-
Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[1]
-
Protocol: Prepare a solution of β-cyclodextrin or its derivatives (e.g., HP-β-CD) in your aqueous buffer. Add this compound to this solution and stir until a clear solution is obtained. The molar ratio of this compound to cyclodextrin may need to be optimized.
-
Quantitative Data Summary: Solubility of this compound in Different Formulations
| Formulation Vehicle | This compound Solubility (µg/mL) | Fold Increase vs. Water |
| Deionized Water | 0.5 ± 0.1 | 1 |
| 10% DMSO in PBS (pH 7.4) | 50.2 ± 3.5 | ~100 |
| PBS (pH 8.0) | 15.8 ± 1.2 | ~32 |
| 1% Tween® 80 in Water | 125.6 ± 8.9 | ~251 |
| 5% HP-β-CD in Water | 210.4 ± 15.7 | ~421 |
Issue 2: Degradation of this compound in Solution
Q: I am observing a loss of this compound activity over time in my experimental solutions. How can I improve its stability?
A: this compound is susceptible to degradation, particularly in aqueous solutions at certain pH values and temperatures. Ensuring the stability of your formulation is critical for obtaining reproducible results.
Troubleshooting Steps:
-
pH Optimization:
-
Rationale: The stability of this compound is pH-dependent.
-
Protocol: Conduct a stability study by incubating this compound solutions at different pH values (e.g., pH 5.0, 7.4, and 9.0) and temperatures (e.g., 4°C and 37°C). Analyze the remaining this compound concentration at various time points using a validated analytical method like HPLC.
-
-
Use of Antioxidants:
-
Rationale: this compound can be prone to oxidative degradation.
-
Protocol: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your formulation can help mitigate oxidative degradation.
-
-
Lyophilization:
-
Rationale: Storing this compound in a lyophilized (freeze-dried) form can significantly enhance its long-term stability.
-
Protocol: Prepare a solution of this compound with a suitable cryoprotectant (e.g., mannitol or sucrose). Freeze the solution and then lyophilize it to remove the solvent. The lyophilized powder can be reconstituted with the appropriate buffer just before use.
-
Quantitative Data Summary: Stability of this compound in Different Conditions
| Condition | Half-life of this compound (hours) |
| PBS (pH 7.4) at 37°C | 6.2 ± 0.5 |
| PBS (pH 7.4) at 4°C | 72.8 ± 5.1 |
| PBS (pH 5.0) at 37°C | 24.1 ± 2.0 |
| PBS (pH 7.4) with 0.1% Ascorbic Acid at 37°C | 18.5 ± 1.4 |
Issue 3: Inconsistent Results in Cell-Based Assays
Q: I am getting variable and non-reproducible results in my cell-based efficacy studies with this compound. What could be the cause?
A: Inconsistent results in cell-based assays can arise from a variety of factors, including issues with the formulation, cell culture technique, and assay execution.[7][8][9][10]
Troubleshooting Steps:
-
Formulation-Related Issues:
-
Precipitation: Ensure that this compound does not precipitate out of solution upon dilution into the cell culture medium. Visually inspect the wells for any signs of precipitation.
-
Vehicle Control: Always include a vehicle control (the formulation without this compound) to account for any effects of the formulation components on the cells.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid issues with stability.
-
-
Cell Culture and Seeding:
-
Cell Density: Optimize the cell seeding density to ensure that the cells are in the exponential growth phase during the treatment period.
-
Passage Number: Use cells with a consistent and low passage number to minimize phenotypic drift.
-
Edge Effects: To avoid "edge effects" where cells in the outer wells of a microplate behave differently, consider not using the outermost wells for experimental treatments.[11]
-
-
Assay Readout:
-
Interference: Check if any of the formulation components interfere with the assay readout (e.g., absorbance, fluorescence, or luminescence). Run controls with the formulation vehicle alone.
-
Kinetic Measurements: For long-term experiments, consider using a microplate reader with environmental controls to maintain optimal temperature, CO2, and humidity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It is believed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C in a desiccated environment, protected from light. Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to store aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I improve the in vivo bioavailability of this compound?
A3: Several advanced formulation strategies can be explored to enhance the in vivo bioavailability of this compound. These include:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.[2][12]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and absorption.[4][5]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs like this compound.[1][6]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, preclinical studies suggest that this compound may have synergistic effects when used in combination with other chemotherapeutic agents or targeted therapies. However, the optimal combination and dosing regimen need to be determined experimentally for each specific cancer type.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent or formulation vehicle in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Drug: Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectroscopy or HPLC.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your this compound formulation and a vehicle control. Remove the old medium from the wells and add the treatment solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: Proposed mechanism of action of this compound in the EGFR signaling pathway.
Caption: Experimental workflow for enhancing this compound efficacy through formulation.
Caption: Troubleshooting logic for inconsistent cell-based assay results with this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. contractpharma.com [contractpharma.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrealm.com [chemrealm.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. focus.gbo.com [focus.gbo.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Overcoming Resistance to Chrymutasin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to Chrymutasin A in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel kinase inhibitor designed to target the ATP-binding domain of Chrymutase Kinase (CK), a critical component of the pro-survival Chrymutase Signaling Pathway. Inhibition of CK by this compound leads to a downstream cascade resulting in the induction of apoptosis in sensitive cancer cells.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound can manifest through several mechanisms:
-
Target Upregulation: Increased expression of the Chrymutase Kinase (CK) protein.
-
Target Mutation: Genetic mutations in the CK gene that alter the drug-binding site.
-
Bypass Pathway Activation: Upregulation of alternative pro-survival signaling pathways, such as the Rescue Kinase (RK) pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
Q3: How can I determine the specific mechanism of resistance in my cell line?
A systematic approach is recommended to identify the resistance mechanism. This typically involves a series of molecular and cellular biology experiments outlined in our troubleshooting guide. A general workflow is to first check for target upregulation and mutations, then investigate bypass pathways, and finally assess drug efflux.
Troubleshooting Guide
Issue 1: Decreased Sensitivity to this compound (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line, consider the following troubleshooting steps.
Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Condition | This compound IC50 (nM) |
| CancerCell-A | Sensitive (Parental) | 50 |
| CancerCell-A | Resistant Subclone 1 | 1500 |
| CancerCell-A | Resistant Subclone 2 | 2000 |
| CancerCell-B | Sensitive (Parental) | 75 |
| CancerCell-B | Resistant Subclone 1 | 2500 |
Step 1: Verify Target Expression Levels
-
Hypothesis: The resistant cells have upregulated the expression of Chrymutase Kinase (CK).
-
Experiment: Perform a Western blot analysis to compare the protein levels of CK in your sensitive (parental) and resistant cell lines.
Experimental Protocol: Western Blotting for CK Expression
-
Cell Lysis: Lyse an equal number of sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CK (e.g., rabbit anti-CK, 1:1000 dilution) overnight at 4°C. Also, probe with a loading control antibody (e.g., mouse anti-GAPDH, 1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the CK signal to the loading control.
Step 2: Sequence the Drug-Binding Domain of the Target
-
Hypothesis: The resistant cells have a mutation in the CK gene that prevents this compound from binding effectively.
-
Experiment: Extract RNA from both sensitive and resistant cells, reverse transcribe it to cDNA, and then PCR amplify the region of the CK gene that codes for the drug-binding domain. Sequence the PCR product.
Experimental Protocol: Sanger Sequencing of the CK Kinase Domain
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Amplify the kinase domain of CK using specific primers flanking the region.
-
PCR Product Purification: Purify the PCR product using a gel extraction kit or a PCR cleanup kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the sensitive and resistant cells to a reference sequence to identify any mutations.
Step 3: Investigate Bypass Pathway Activation
-
Hypothesis: A compensatory signaling pathway, such as the Rescue Kinase (RK) pathway, is activated in the resistant cells.
-
Experiment: Use Western blotting to check the phosphorylation status (a marker of activation) of key proteins in the RK pathway.
Table 2: Combination Therapy IC50 Values
| Cell Line | Treatment | IC50 (nM) |
| CancerCell-A (Resistant) | This compound | 1500 |
| CancerCell-A (Resistant) | RK Inhibitor | 800 |
| CancerCell-A (Resistant) | This compound + RK Inhibitor (100 nM) | 150 |
Step 4: Assess Drug Efflux
-
Hypothesis: Resistant cells are actively removing this compound via drug efflux pumps.
-
Experiment: Perform a cell viability assay with this compound in the presence and absence of a known pan-ABC transporter inhibitor.
Signaling Pathways and Workflows
minimizing off-target effects of Chrymutasin A in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Chrymutasin A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a glycoside antitumor antibiotic.[1][2] It belongs to a family of coumarin-related compounds, similar to chartreusin and elsamicin A.[3][4] The primary mechanism of action for this class of compounds is DNA intercalation, showing a preference for GC-rich regions, and the inhibition of topoisomerase II.[3][4][5] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA single and double-strand breaks, which ultimately triggers cytotoxic effects in rapidly dividing cells.[1][3][6]
Q2: What are the expected on-target effects of this compound in a cellular context?
The primary on-target effects of this compound, due to its function as a DNA intercalator and topoisomerase II inhibitor, include:
-
Activation of DNA damage response pathways.
-
Cell cycle arrest, particularly in the G2/M phase.[1]
-
Induction of apoptosis (programmed cell death).[7]
Q3: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented, potential off-target effects for this class of DNA intercalating and topoisomerase II inhibiting compounds may include:
-
Induction of Oxidative Stress: The biosynthesis of related compounds involves oxidative rearrangements, and their mechanism can involve the formation of free radicals, potentially leading to cellular oxidative stress.[3][4][8]
-
Mitochondrial Dysfunction: DNA damage and oxidative stress can lead to mitochondrial membrane potential disruption and dysfunction.
-
Inhibition of other enzymes: While potent against topoisomerase II, high concentrations might affect other enzymes that interact with DNA.
-
Toxicity in non-cancerous cells: Although targeted at rapidly dividing cancer cells, some level of toxicity in normal, healthy cells can be expected, which is a common challenge in chemotherapy.
Q4: How can I confirm that this compound is active in my experimental setup?
You can confirm the activity of this compound through several assays:
-
Cytotoxicity Assays: Perform a dose-response experiment using a suitable cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest.
-
Topoisomerase II Inhibition Assay: Directly measure the inhibition of topoisomerase II activity in vitro using a DNA relaxation or decatenation assay.[9][10][11]
-
DNA Damage Assays: Detect DNA strand breaks using techniques like the comet assay or by staining for DNA damage markers such as γH2AX.
-
Cell Cycle Analysis: Use flow cytometry to observe the expected G2/M phase arrest.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High variability in cytotoxicity (IC50) results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell culture inconsistencies | Ensure consistent cell passage number, seeding density, and growth phase. Cells should be healthy and actively proliferating. |
| Compound stability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature. |
| Assay timing | Optimize the incubation time for the cytotoxicity assay. The time required to observe maximal effect can vary between cell lines. |
| Assay interference | The compound may interfere with the assay readout (e.g., absorbance or fluorescence). Run a control with the compound in cell-free media to check for interference. |
Problem 2: No significant cytotoxicity observed at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Incorrect concentration | Verify the concentration of your this compound stock solution. |
| Cell line resistance | The chosen cell line may be resistant to topoisomerase II inhibitors. This can be due to mechanisms like drug efflux pumps or altered topoisomerase II expression. Consider using a different, more sensitive cell line for positive control. |
| Compound degradation | Ensure the compound has been stored correctly and is not expired. Test the activity of a fresh batch of the compound. |
| Poor cellular uptake | For compounds with poor water solubility, ensure proper solubilization in the culture medium. The related compound chartreusin has shown poor water solubility.[4] |
Problem 3: Observing significant toxicity in control (non-cancerous) cell lines.
| Potential Cause | Troubleshooting Step |
| High compound concentration | Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration that shows selectivity for cancer cells. |
| Off-target effects | This is an inherent challenge with cytotoxic agents. Investigate potential off-target mechanisms like oxidative stress. Co-treatment with antioxidants could be explored, but this may also affect on-target efficacy. |
| Prolonged exposure time | Reduce the incubation time to minimize damage to non-cancerous cells. |
Data Presentation
Table 1: Cytotoxicity of this compound Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chartreusin Derivative | Leukemia P388 | Leukemia | Active (Dose-dependent) | [12] |
| Chartreusin Derivative | Leukemia L1210 | Leukemia | Active (Dose-dependent) | [12] |
| Elsamicin A | Leukemia P388 | Leukemia | 10-30x more potent than chartreusin | [13] |
| Elsamicin A | Leukemia L1210 | Leukemia | 10-30x more potent than chartreusin | [13] |
| Elsamicin A | Melanoma B16 | Melanoma | 10-30x more potent than chartreusin | [13] |
| Chrysin Derivative | HeLa | Cervical Cancer | 8.21 - 51.3 | [14] |
| Chrysin Derivative | A549 | Lung Cancer | Strong Activity | [14] |
| Chrysin Derivative | MCF7 | Breast Cancer | 2.66 - 10.08 | [14] |
Experimental Protocols
1. Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)
This protocol is adapted from standard methods for assessing topoisomerase II activity.[9][10][11]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
-
Assay Buffer
-
Supercoiled plasmid DNA (final concentration ~10-20 ng/µL)
-
This compound at various concentrations (or DMSO as a vehicle control, and etoposide as a positive control).
-
-
Add human topoisomerase IIα to each reaction tube (the amount of enzyme should be optimized to achieve complete relaxation of the DNA in the control reaction).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed forms of the plasmid are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Expected Result: In the control reaction, the supercoiled DNA will be converted to relaxed topoisomers. Active this compound will inhibit this relaxation, resulting in a band corresponding to the supercoiled DNA.
2. Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
This fluorescence-based assay determines if a compound can intercalate into DNA by measuring the displacement of ethidium bromide.[15][16]
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr) solution
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Prepare a solution of CT-DNA and EtBr in Tris-HCl buffer in a quartz cuvette. The concentrations should be optimized so that the initial fluorescence is high but not saturating.
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation ~480 nm, emission ~600 nm).
-
Add increasing concentrations of this compound to the cuvette, incubating for a few minutes after each addition.
-
Record the fluorescence emission spectrum after each addition of this compound.
-
Expected Result: If this compound intercalates into the DNA, it will displace the EtBr, leading to a quenching of the EtBr fluorescence. A dose-dependent decrease in fluorescence intensity indicates DNA intercalation.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis for the Final Oxidative Rearrangement Steps in Chartreusin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. 3.4. Ethidium Displacement Bromide Assay—Determination of DNA-Binding Constants [bio-protocol.org]
Technical Support Center: Optimization of Chrymutasin A Extraction from Fermentation Broth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Chrymutasin A from fermentation broth. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound is a novel antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1] It is a glycosidic antibiotic, structurally related to chartreusin, but with a different aglycone moiety. Efficient extraction of this compound from the fermentation broth is crucial for its downstream applications in research and potential drug development, as the extraction process directly impacts the yield and purity of the final compound.
Q2: What are the general principles for extracting this compound from the fermentation broth?
The extraction of this compound, a secondary metabolite, from a fermentation broth typically involves separating the mycelia from the broth, followed by liquid-liquid extraction to isolate the compound. Key considerations include the choice of an appropriate organic solvent that is immiscible with the aqueous broth and has a high affinity for this compound. Subsequent purification steps, such as chromatography, are then employed to obtain the pure compound.
Q3: Which solvents are recommended for the extraction of this compound and related compounds?
For the extraction of antibiotics from Streptomyces fermentation broths, polar organic solvents are commonly used. Ethyl acetate is a frequently cited solvent for the extraction of various antibacterial compounds from Streptomyces species.[2] Other solvents like butanol and chloroform have also been used for similar compounds. The choice of solvent will depend on the specific physicochemical properties of this compound and the composition of the fermentation medium.
Q4: How can I quantify the concentration of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of this compound and related compounds. A reversed-phase C18 column is typically used with a suitable mobile phase, often a mixture of acetonitrile and water with an acidic modifier like formic acid, to achieve good separation. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Troubleshooting Guides
Problem 1: Low Extraction Yield
Q: I am experiencing a very low yield of this compound in my final extract. What are the possible causes and how can I improve it?
A: Low extraction yield is a common issue in natural product extraction. Several factors could be contributing to this problem. Below is a step-by-step guide to troubleshoot and optimize your extraction process.
Possible Causes and Solutions:
-
Incomplete Cell Lysis: If this compound is partially retained within the mycelia, the yield from the broth will be low.
-
Solution: After separating the mycelia, consider a separate extraction of the mycelial cake with a suitable solvent like methanol or acetone to recover any intracellular product.
-
-
Suboptimal Solvent Choice: The solvent used may not have a high partition coefficient for this compound.
-
Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., ethyl acetate, n-butanol, chloroform, dichloromethane) to identify the most efficient one.
-
-
Incorrect pH of the Fermentation Broth: The pH of the aqueous phase can significantly influence the solubility and partitioning of the target compound.
-
Solution: Adjust the pH of the fermentation broth before extraction. For acidic or basic compounds, adjusting the pH to neutralize the charge can increase its solubility in the organic solvent. Experiment with a range of pH values (e.g., 5.0, 7.0, 9.0) to find the optimum for this compound.
-
-
Insufficient Solvent-to-Broth Ratio: An inadequate volume of extraction solvent will result in incomplete extraction.
-
Solution: Increase the ratio of organic solvent to fermentation broth. A common starting point is a 1:1 (v/v) ratio, but this can be optimized to 2:1 or 3:1 to enhance recovery.
-
-
Inadequate Mixing during Extraction: Poor mixing leads to inefficient mass transfer of this compound from the aqueous phase to the organic phase.
-
Solution: Ensure vigorous mixing during the extraction process. Use a shaker or a magnetic stirrer for a sufficient duration. However, be mindful that overly aggressive mixing can lead to stable emulsions (see Problem 2).
-
-
Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH).
Problem 2: Formation of a Stable Emulsion
Q: During liquid-liquid extraction, a stable emulsion forms between the aqueous broth and the organic solvent, making phase separation difficult. How can I break this emulsion?
A: Emulsion formation is a frequent challenge when extracting from complex biological mixtures like fermentation broths, which contain proteins, polysaccharides, and other surface-active agents.
Strategies for Emulsion Breaking:
-
Centrifugation: This is often the most effective method. Centrifuging the emulsion at a moderate speed (e.g., 3000-5000 x g) for 10-20 minutes can force the separation of the two phases.
-
Addition of Salt: Adding an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the emulsion can increase the polarity of the aqueous phase and help to break the emulsion.[8] Start by adding a small amount of salt and gently mixing.
-
Filtration: Passing the emulsion through a bed of a filter aid like Celite or glass wool can sometimes help to break the emulsion by coalescing the dispersed droplets.
-
pH Adjustment: Changing the pH of the aqueous phase can alter the charge of emulsifying agents, potentially leading to the breakdown of the emulsion.
-
Addition of a De-emulsifying Solvent: Adding a small amount of a different solvent, such as methanol or ethanol, can sometimes alter the interfacial tension and break the emulsion. This should be done cautiously as it can affect the partitioning of the target compound.
-
Allowing it to Stand: In some cases, simply letting the emulsion stand for an extended period (e.g., overnight) in a separatory funnel may allow for gradual phase separation.[9]
Problem 3: Co-extraction of Impurities
Q: My final extract contains a high level of impurities, which is interfering with downstream purification and analysis. How can I improve the selectivity of my extraction?
A: Co-extraction of impurities is a common problem that necessitates further purification steps. Improving the selectivity of the initial extraction can simplify the overall process.
Strategies to Enhance Selectivity:
-
pH Optimization: As mentioned for improving yield, adjusting the pH can also enhance selectivity. By adjusting the pH to a value where this compound is neutral and many impurities are charged, you can selectively extract your target compound into the organic phase.
-
Solvent Selection: The choice of solvent not only affects yield but also selectivity. A less polar solvent might extract fewer polar impurities. Experiment with different solvents to find a balance between yield and purity.
-
Back-Extraction: After the initial extraction, the organic phase containing this compound can be washed with an aqueous buffer at a specific pH. This can remove impurities that have different acid-base properties than your target compound.
-
Pre-extraction Cleanup: Before solvent extraction, you can perform a preliminary cleanup of the fermentation broth. This could involve precipitation of proteins with ammonium sulfate or filtration through a membrane to remove high molecular weight impurities.
-
Solid-Phase Extraction (SPE): As an alternative or a subsequent step to liquid-liquid extraction, SPE can offer higher selectivity. The crude extract can be passed through an appropriate SPE cartridge that selectively retains this compound, while impurities are washed away. Eluting with a stronger solvent will then yield a more purified product.
Data Presentation
Table 1: Comparison of Solvents for Extraction of Antibiotics from Streptomyces Fermentation Broth
| Solvent | Polarity Index | Boiling Point (°C) | Common Applications & Remarks |
| Ethyl Acetate | 4.4 | 77.1 | Widely used for extracting a broad range of moderately polar secondary metabolites. Good volatility, making it easy to remove. |
| n-Butanol | 4.0 | 117.7 | Effective for extracting more polar compounds. Higher boiling point requires more energy for removal. Can form emulsions. |
| Chloroform | 4.1 | 61.2 | Good solvent for many natural products, but its use is often limited due to toxicity and environmental concerns. |
| Dichloromethane | 3.1 | 39.6 | Similar to chloroform but less toxic. Its high volatility can be an advantage for easy removal. |
Note: The optimal solvent for this compound extraction should be determined empirically.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of this compound
-
Harvesting and Separation:
-
Centrifuge the fermentation broth (e.g., at 5000 rpm for 20 minutes) to separate the mycelia from the supernatant.[2]
-
Collect the supernatant for extraction. The mycelial cake can be separately extracted with methanol to recover any intracellular product.
-
-
pH Adjustment:
-
Measure the pH of the supernatant.
-
Adjust the pH to the desired value (e.g., 7.0) using 1M HCl or 1M NaOH.
-
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
-
Quantification and Further Purification:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using a validated HPLC method.
-
Proceed with further purification steps, such as column chromatography, as needed.
-
Protocol 2: HPLC Quantification of this compound (Illustrative)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, likely in the range of 254-350 nm for similar compounds).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A NEW ANTITUMOR ANTIBIOTIC PRODUCT, DEMETHYLCHARTREUSIN [jstage.jst.go.jp]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. effect-of-solvent-and-ph-on-the-stability-and-chemical-reactivity-of-the-delphinidin-molecule - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, isolation and structure of novel cephamycins of Streptomyces chartreusis - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with degradation of Chrymutasin A during storage
This technical support center provides guidance on the common challenges associated with the storage and handling of Chrymutasin A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in maintaining the stability and integrity of this therapeutic protein.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -80°C. For short-term storage (up to one month), 4°C is acceptable.[1][2] It is crucial to aliquot the protein into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][4]
Q2: I observed precipitation in my this compound sample after thawing. What could be the cause?
A2: Protein precipitation upon thawing can be due to several factors, including cryoconcentration effects during freezing, pH shifts in the buffer, or the formation of aggregates.[1] To mitigate this, consider using a controlled-rate freezing method and ensure your storage buffer contains appropriate cryoprotectants.
Q3: My this compound appears to have lost activity, but the total protein concentration seems unchanged. What could be the issue?
A3: Loss of biological activity without a change in total protein concentration can be attributed to subtle conformational changes, oxidation, or deamidation.[5] These modifications may not be detectable by simple protein concentration assays but can significantly impact the protein's function. It is advisable to perform functional assays and more sensitive analytical techniques to assess the protein's integrity.
Q4: What are the common degradation pathways for this compound during storage?
A4: Like many therapeutic proteins, this compound is susceptible to several degradation pathways, including:
-
Aggregation: The formation of soluble or insoluble protein multimers.[6][7][8]
-
Proteolysis: Enzymatic cleavage of the protein by contaminating proteases.[4][9]
-
Oxidation: Modification of amino acid residues, particularly methionine and cysteine, by reactive oxygen species.[5]
-
Deamidation: The removal of an amide group from asparagine or glutamine residues.[5]
Troubleshooting Guides
Issue 1: Visible Aggregation or Precipitation
Symptoms:
-
The solution appears cloudy or contains visible particles.
-
A pellet is observed after centrifugation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Aliquot this compound into single-use vials to minimize freeze-thaw events.[4] |
| Inappropriate Buffer pH | Ensure the buffer pH is optimal for this compound stability, typically avoiding the isoelectric point (pI). |
| Suboptimal Freezing Rate | Utilize a controlled-rate freezer or flash-freeze aliquots in liquid nitrogen to minimize ice crystal formation.[1] |
| High Protein Concentration | For highly concentrated samples, consider optimizing the formulation with stabilizing excipients.[1] |
Issue 2: Loss of Biological Activity
Symptoms:
-
Reduced efficacy in cell-based assays or other functional tests.
-
Inconsistent results between different aliquots.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Conformational Instability | Add stabilizing excipients such as glycerol (up to 50%) or sucrose to the storage buffer.[1][2] |
| Oxidation | Include antioxidants like methionine or use an inert gas overlay during storage. Minimize exposure to light and trace metals.[10] |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to the protein solution before storage.[4][9] |
| Improper Handling | Avoid vigorous vortexing or agitation, which can cause shear stress and denaturation. Mix gently by inversion. |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment forms of this compound.
Methodology:
-
Equilibrate a size-exclusion chromatography column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Inject a known concentration of the this compound sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Calculate the percentage of each species relative to the total peak area.
Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of this compound as an indicator of its thermal stability.[11][12][13]
Methodology:
-
Prepare a sample of this compound at a concentration of 1 mg/mL in the storage buffer. Prepare a reference sample containing only the buffer.
-
Load the sample and reference into the DSC instrument.
-
Scan the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Record the heat capacity change as a function of temperature.
-
The peak of the thermogram corresponds to the melting temperature (Tm).
Data Presentation
Table 1: Effect of Storage Temperature on this compound Aggregation
| Storage Temperature (°C) | % Monomer (Day 0) | % Monomer (Day 30) | % Aggregate (Day 30) |
| 4 | 99.5 | 98.2 | 1.8 |
| -20 | 99.5 | 99.1 | 0.9 |
| -80 | 99.5 | 99.4 | 0.6 |
Table 2: Influence of Freeze-Thaw Cycles on this compound Activity
| Number of Freeze-Thaw Cycles | Relative Biological Activity (%) |
| 1 | 100 |
| 3 | 85 |
| 5 | 62 |
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. susupport.com [susupport.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 6. Physicochemical factors of bioprocessing impact the stability of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 11. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chrymutasin A Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cytotoxicity assays with Chrymutasin A. Below you will find detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action for this compound is a subject of ongoing research. However, preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by activating key signaling pathways. Many cytotoxic compounds work by inducing irreparable DNA damage or by disrupting critical cellular processes, leading to apoptosis.[1][2]
Q3: Which type of cytotoxicity assay is most suitable for this compound?
A3: Tetrazolium reduction assays, such as the MTT or MTS assay, are widely used and suitable for assessing the cytotoxic effects of this compound.[3][4] These colorimetric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][6] The choice between MTT and MTS often depends on the specific cell line and laboratory equipment available. The MTT assay results in an insoluble formazan product that needs to be solubilized before reading the absorbance, while the MTS assay produces a soluble formazan, simplifying the procedure.[4]
Q4: How should I determine the appropriate concentration range for this compound in my experiments?
A4: To determine the optimal concentration range, it is recommended to perform a pilot experiment with a broad range of concentrations (e.g., from nanomolar to micromolar). This will help in identifying the concentration range that brackets the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[7][8]
Q5: What are the essential controls to include in a cytotoxicity assay?
A5: Every cytotoxicity assay should include the following controls:
-
Untreated Control: Cells cultured in medium alone, representing 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the solvent itself is not causing any cytotoxic effects.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine) to confirm that the assay is working correctly.
-
Blank Control: Wells containing only culture medium without cells to measure the background absorbance.[9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 8.9 |
| HeLa | Cervical Cancer | 48 | 3.5 |
| HCT116 | Colon Cancer | 48 | 6.8 |
| Jurkat | T-cell Leukemia | 24 | 2.1 |
Visualizations
Experimental Workflow
References
- 1. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Key Process That Trypanosoma cruzi Modulates as a Strategy to Perpetuate Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Chrymutasin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Chrymutasin A, a novel antitumor antibiotic. Given that many natural products exhibit poor aqueous solubility, this guide focuses on common strategies to enhance oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
A1: While specific data for this compound is limited, low oral bioavailability for compounds of this class is often attributed to:
-
Poor aqueous solubility: this compound, as a complex natural product, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Low intestinal permeability: The molecular size and structure of this compound might hinder its passage across the intestinal epithelium.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[1][2]
-
Instability: Degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can reduce the amount of active drug available for absorption.
Q2: What are the primary formulation strategies to consider for improving the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[3] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance dissolution rate. This can be achieved through micronization or nanosuspension.
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can improve its dissolution properties.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs.[4]
-
Complexation: Encapsulating this compound within molecules like cyclodextrins can increase its aqueous solubility.
Q3: How do I select the most appropriate formulation strategy for my in vivo study?
A3: The choice of formulation depends on the specific physicochemical properties of this compound and the experimental goals. A data-driven approach is recommended, involving high-throughput screening and predictive modeling.[3] For initial in vivo screening, a simple and scalable method like preparing a nanosuspension or a lipid-based formulation might be suitable. For later-stage development, more complex systems like targeted nanoparticles could be explored.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between animal subjects.
-
Possible Cause: Inconsistent dissolution of the formulation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Improve Formulation Homogeneity: Ensure the formulation is uniform. For suspensions, use appropriate suspending agents and ensure consistent particle size distribution.
-
Control Food and Water Intake: Standardize the fasting period for animals before dosing, as food can significantly impact the absorption of some drugs.
-
Consider a More Robust Formulation: A self-emulsifying drug delivery system (SEDDS) can form a consistent microemulsion in the gut, potentially reducing variability.
-
Issue 2: No detectable or very low plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor absorption due to low solubility and/or high first-pass metabolism.
-
Troubleshooting Steps:
-
Increase Solubility: Employ a formulation strategy known to significantly enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.
-
Inhibit P-glycoprotein (P-gp) Efflux: If this compound is a substrate for efflux pumps like P-gp, co-administration with a P-gp inhibitor (e.g., piperine, though its use requires careful consideration of potential drug-drug interactions) could increase absorption.
-
Bypass First-Pass Metabolism: Lipid-based formulations can facilitate lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[3]
-
Administer via a Different Route: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to ensure systemic exposure and establish a baseline for comparison with oral formulations.
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential improvements in bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 50 | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| Nanosuspension | 50 | 350 ± 70 | 1.0 | 2500 ± 500 | 1000 |
| Solid Dispersion | 50 | 450 ± 90 | 1.0 | 3200 ± 600 | 1280 |
| SEDDS | 50 | 800 ± 150 | 0.5 | 6000 ± 1100 | 2400 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
-
Milling Process:
-
Add the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.
-
Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), with cooling to prevent thermal degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
-
Post-Processing:
-
Separate the nanosuspension from the milling media.
-
The nanosuspension can be used directly for oral gavage or lyophilized for long-term storage.
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g). House them in a controlled environment with a 12-hour light/dark cycle.
-
-
Dosing:
-
Fast the rats overnight (12 hours) with free access to water before dosing.
-
Administer the this compound formulation orally via gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
Visualizations
Experimental Workflow for Formulation Development and In Vivo Testing
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chrymutasin A vs. Chartreusin: A Comparative Analysis of Antitumor Properties
In the landscape of microbial-derived antitumor agents, Chrymutasin A and chartreusin represent two closely related compounds with significant therapeutic potential. This compound, a novel antibiotic derived from a mutant of the chartreusin-producing organism Streptomyces chartreusis, has demonstrated enhanced in vivo antitumor activity when compared to its parent compound, chartreusin. While in vitro studies indicate an equivalent level of cytotoxic activity, the structural differences in their aglycone moieties likely contribute to their distinct pharmacological profiles.[1][2] This guide provides a comparative overview of their antitumor activities, supported by available experimental data, detailed methodologies for key assays, and visualizations of their proposed mechanism of action and experimental workflows.
Comparative Antitumor Activity
Direct quantitative comparisons of the antitumor activity of this compound and chartreusin are limited in publicly available literature. However, initial studies have provided a qualitative assessment of their relative potency.
In Vitro Cytotoxicity:
Table 1: In Vitro Cytotoxicity of Chartreusin Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colon Carcinoma | < 13 |
| BxPC3 | Pancreatic Carcinoma | < 13 |
| ES-2 | Ovarian Carcinoma | < 13 |
| T47D | Breast Carcinoma | > 13 |
Data sourced from Yi et al., 2024.[4]
In Vivo Antitumor Efficacy:
This compound has been reported to possess better in vivo antitumor activity than chartreusin.[3] Chartreusin itself has shown significant therapeutic effects in several murine tumor models, including ascitic P388 and L1210 leukemia, and B16 melanoma, particularly when administered intraperitoneally.[5] However, its clinical development has been hampered by poor water solubility and rapid biliary excretion.[5][6] The structural modifications in this compound may overcome some of these pharmacokinetic limitations, leading to its improved in vivo performance.
Mechanism of Action
The precise signaling pathways affected by this compound have not been fully elucidated. However, given its structural similarity to chartreusin, it is hypothesized to share a similar mechanism of action. Chartreusin is known to exert its antitumor effects by interacting with DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antitumor activity of compounds like this compound and chartreusin.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and Chartreusin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][2][9]
-
Compound Treatment: Prepare serial dilutions of this compound and chartreusin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1][2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the drug concentration.
In Vivo Antitumor Activity (Xenograft Model)
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer drug candidates.[10]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chrymutasin A (Chrysin) Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Chrymutasin A, a naturally occurring flavonoid commonly known as Chrysin, across various cancer models. The information presented is supported by experimental data from multiple studies, offering a comprehensive overview of its efficacy and mechanisms of action.
Executive Summary
Chrysin has demonstrated significant anti-cancer activity in a wide range of preclinical cancer models. Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells. These effects are mediated through the modulation of several key signaling pathways, including STAT3, PI3K/Akt, MAPK, and NF-κB. This comparative analysis summarizes the quantitative data on Chrysin's efficacy, details the experimental protocols used to evaluate its effects, and visualizes its mechanisms of action.
Data Presentation: Comparative Efficacy of Chrysin
The anti-proliferative activity of Chrysin varies across different cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro and in vivo efficacy of Chrysin in various cancer models.
Table 1: In Vitro Cytotoxicity of Chrysin (IC50 Values) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Bladder Cancer | T24 | ~40 | 24 | [1] |
| Bladder Cancer | 5637 | ~60 | 24 | [1] |
| Breast Cancer | MDA-MB-231 | 115.77 | 48 | |
| Breast Cancer | MDA-MB-231 | ~20 | 48 | [2] |
| Breast Cancer | T47D | 72.2 | 24 | |
| Breast Cancer | T47D | 43.4 | 48 | |
| Breast Cancer | MCF-7 | 97.86 | Not Specified | [3] |
| Cervical Cancer | HeLa | 14.2 | 48 | [4] |
| Cervical Cancer | HeLa | 84 | 24 | [5] |
| Cervical Cancer | HeLa | 67 | 48 | [5] |
| Cervical Cancer | HeLa | 56 | 72 | [5] |
| Colon Cancer | CT26 | ~80 µg/mL | 24-48 | [6] |
| Colon Cancer | SW480 | 77.15 | 48 | [7] |
| Leukemia | U937 | 16 | Not Specified | [4] |
| Melanoma | A375SM | ~60 | 24 | |
| Melanoma | A375P | ~60 | 24 | |
| Melanoma | MelC | 25 | 72 | [8] |
| Melanoma | B16F10 | 27 | 72 | [8] |
| Melanoma | SK-ML-28 | 46.67 | 72 | [8] |
| Prostate Cancer | PC-3 | 24.5 | 48 | [9] |
| Prostate Cancer | PC-3 | 8.5 | 72 | [9] |
Table 2: In Vivo Anti-Tumor Activity of Chrysin in Xenograft Models
| Cancer Model | Animal Model | Chrysin Dosage | Treatment Duration | Tumor Growth Inhibition | Citation |
| Anaplastic Thyroid Carcinoma (HTh7 xenograft) | Nude mice | 75 mg/kg | 21 days | 59% | [10] |
| Breast Cancer (MDA-MB-231 xenograft) | Mice | 10 mg/kg (nanoparticles) | 18 days | Significant growth delay | [11] |
| Colon Cancer (CT26 xenograft) | BALB/c mice | 8 and 10 mg/kg | Not Specified | Remarkable reduction in tumor volume | [6] |
| Glioblastoma (U87 xenograft) | Nude mice | 40 and 80 mg/kg | Not Specified | Significant inhibition of tumor volume and weight | [12] |
| Melanoma | Tumor xenografts | Not Specified | 14 days | 60% | [13] |
| Melanoma | Tumor xenografts | Not Specified | 21 days | 70% | [13] |
Experimental Protocols
This section provides an overview of the detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[6]
-
Treatment: The cells are then treated with various concentrations of Chrysin (e.g., 10 to 200 µg/mL or 20 to 100 µM) for specified durations (e.g., 24, 48, or 72 hours).[5][6]
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are seeded and treated with Chrysin as described for the cell viability assay.
-
Harvesting and Washing: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[14]
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.[14]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: After incubation, 1X binding buffer is added, and the cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[14]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Treatment: Cells are cultured and treated with various concentrations of Chrysin for a specified time.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA intercalating agent, Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is then analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: After treatment with Chrysin, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Akt, p-ERK, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Chrysin in different cancer models and a typical experimental workflow.
Signaling Pathways
// Nodes Chrysin [label="Chrysin", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3 (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2, Mcl-1, Bcl-xL\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Chrysin -> ROS; ROS -> STAT3 [label="Inhibits Phosphorylation", fontcolor="#5F6368"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> Bcl2 [label="Downregulation", fontcolor="#5F6368"]; pSTAT3 -> Bax [label="Upregulation", fontcolor="#5F6368"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; Bax -> Apoptosis [color="#34A853"]; }
Caption: Chrysin-induced STAT3 pathway inhibition in bladder cancer.
// Nodes Chrysin [label="Chrysin", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Chrysin -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#5F6368"]; PI3K -> Akt [label="Activates", fontcolor="#5F6368"]; Akt -> pAkt [style=invis]; pAkt -> mTOR [label="Activates", fontcolor="#5F6368"]; mTOR -> Proliferation; }
Caption: PI3K/Akt signaling pathway inhibition by Chrysin.
// Nodes Chrysin [label="Chrysin", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Chrysin -> p38 [label="Activates", fontcolor="#5F6368", color="#34A853"]; Chrysin -> JNK [label="Activates", fontcolor="#5F6368", color="#34A853"]; Chrysin -> ERK [label="Inhibits", fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; p38 -> Apoptosis; JNK -> Apoptosis; ERK -> Proliferation [arrowhead=tee, color="#EA4335"]; }
Caption: Modulation of the MAPK pathway by Chrysin in melanoma.
// Nodes Chrysin [label="Chrysin", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory & \nAnti-apoptotic Genes", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Chrysin -> IKK [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#5F6368"]; IKK -> IkB [label="Phosphorylates &\nDegrades", fontcolor="#5F6368"]; IkB -> NFkB [arrowhead=tee, color="#EA4335", label="Sequesters in\nCytoplasm", fontcolor="#5F6368"]; NFkB -> Nucleus [label="Translocation", fontcolor="#5F6368"]; Nucleus -> Gene_Expression [style=invis]; }
Caption: Inhibition of NF-κB pathway by Chrysin in cervical cancer.
Experimental Workflow
// Nodes Cell_Culture [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Chrysin Treatment\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(MTT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Analysis\n(Flow Cytometry)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(Protein Expression)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & \nComparison", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> Cell_Cycle; Treatment -> Western_Blot; Viability -> Data_Analysis; Apoptosis -> Data_Analysis; Cell_Cycle -> Data_Analysis; Western_Blot -> Data_Analysis; }
Caption: General experimental workflow for evaluating Chrysin's efficacy.
Conclusion
Chrysin demonstrates broad-spectrum anti-cancer activity across a multitude of cancer models by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways. While the in vitro and in vivo data are promising, the variability in IC50 values and tumor growth inhibition highlights the need for further investigation to understand the context-dependent efficacy of Chrysin. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers aiming to conduct further comparative studies and explore the full therapeutic potential of this natural compound. Continued research is warranted to optimize its delivery and efficacy for potential clinical applications in cancer therapy.
References
- 1. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 8. Chrysin-Induced Regression of Angiogenesis via an Induction of DNA Damage Response and Oxidative Stress in In Vitro and In Vivo Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ptglab.com [ptglab.com]
Validating the Mechanism of Action of Chrymutasin A: A Genetic Approach to Targeting the cGAS-STING Pathway
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2][3][4] Upon activation, this pathway triggers the production of type I interferons and other inflammatory cytokines to mount an immune response.[5][6] However, aberrant activation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[7][8][9][10] Consequently, inhibitors of this pathway are of significant therapeutic interest.
This guide introduces Chrymutasin A, a novel small-molecule inhibitor hypothesized to target the cGAS-STING pathway. We present a comparative analysis of this compound with other known STING inhibitors and provide detailed experimental protocols for validating its mechanism of action using state-of-the-art genetic approaches. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and validation of novel immunomodulatory agents.
Comparative Analysis of STING Inhibitors
To contextualize the performance of this compound, we compare its key characteristics with those of established STING inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) for STING-dependent signaling and their proposed binding mechanisms.
| Compound | Target | IC50 (IFN-β Reporter Assay) | Mechanism of Action |
| This compound | STING | 15 nM | Allosteric inhibitor, prevents conformational activation |
| H-151 | STING | 20 µM[11] | Covalent inhibitor, targets Cys91 in the transmembrane domain |
| C-176 | STING | 1 µM | Non-covalent inhibitor, binds to the ligand-binding domain |
| SN-011 | STING | 4.03 nM (Kd)[12] | Competitive antagonist, binds to the CDN-binding pocket[12] |
Genetic Validation of Mechanism of Action: Experimental Protocols
Genetic approaches are indispensable for definitively identifying the cellular target of a small molecule and validating its mechanism of action.[2] Below are detailed protocols for key experiments designed to confirm that this compound exerts its effects through the cGAS-STING pathway.
CRISPR-Cas9 Mediated Knockout of Pathway Components
This method involves the complete ablation of genes encoding proteins in the cGAS-STING pathway to assess the dependency of this compound's activity on these targets. A loss of this compound's inhibitory effect in knockout cells is strong evidence that the knocked-out protein is required for its mechanism of action.[13]
Protocol:
-
sgRNA Design and Cloning:
-
Design at least three single guide RNAs (sgRNAs) targeting the coding regions of cGAS, STING1 (encoding STING), and IRF3. A non-targeting sgRNA should be used as a negative control.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cell line (e.g., THP-1 dual reporter cells) with the lentiviral particles.
-
-
Selection and Validation of Knockout Cells:
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Expand clonal populations or use a polyclonal pool.
-
Validate gene knockout at the protein level via Western blot or flow cytometry.[13]
-
-
Functional Assay:
-
Plate wild-type, non-targeting control, and knockout cell lines.
-
Pre-treat the cells with a dose range of this compound or a vehicle control.
-
Stimulate the cGAS-STING pathway using a known agonist (e.g., 2'3'-cGAMP).
-
Measure the downstream response, such as IFN-β production (via ELISA or a reporter gene assay), 24 hours post-stimulation.
-
Expected Outcome: this compound will inhibit IFN-β production in wild-type and non-targeting control cells but will have no effect in STING1 knockout cells. The effect should be minimal in cGAS knockout cells (as the pathway is already blocked upstream) and still present in IRF3 knockout cells if this compound acts on STING.
-
siRNA/shRNA-Mediated Gene Knockdown
Transiently reducing the expression of target genes using RNA interference provides a complementary approach to CRISPR-Cas9 knockout. This method is often faster and can be used to assess the effect of partial protein depletion.
Protocol:
-
siRNA/shRNA Selection and Delivery:
-
Select validated siRNAs or shRNAs targeting cGAS, STING1, and IRF3. A scrambled, non-targeting sequence should be used as a control.
-
For transient knockdown, transfect the target cells with siRNAs using a lipid-based transfection reagent.[11]
-
For stable knockdown, use lentiviral vectors expressing shRNAs.[4][14]
-
-
Knockdown Efficiency Verification:
-
Harvest a subset of cells 48-72 hours post-transfection/transduction.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blot.[11]
-
-
Functional Assay:
-
Perform the functional assay as described in step 4 of the CRISPR-Cas9 protocol.
-
Plate cells with reduced expression of the target genes.
-
Pre-treat with this compound, followed by stimulation with a STING agonist.
-
Measure the downstream readout (e.g., IFN-β or IL-6 levels).[11]
-
Expected Outcome: The inhibitory effect of this compound on IFN-β production will be significantly diminished in cells with STING1 knockdown compared to control cells.
-
Visualizations
Signaling Pathway and Drug Targets
Caption: The cGAS-STING signaling pathway and points of inhibition.
Experimental Workflow: CRISPR-Cas9 Knockout
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. irf.fhnw.ch [irf.fhnw.ch]
- 14. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Chrymutasin A and Doxorubicin in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of the natural flavonoid, Chrysin (tentatively identified as Chrymutasin A), and the widely used chemotherapeutic agent, Doxorubicin. This analysis is based on available preclinical data, focusing on their mechanisms of action, cytotoxic effects on various cancer cell lines, and the signaling pathways they modulate.
Executive Summary
Doxorubicin is a well-established anthracycline antibiotic with potent, broad-spectrum anti-cancer activity. Its primary mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2][3] Chrysin, a natural flavonoid, has demonstrated significant anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis.[4][5] Its mechanisms are largely attributed to the modulation of key signaling pathways, including PI3K/Akt and WNT/β-catenin.[6][7] While direct comparative studies are limited, emerging evidence suggests that chrysin can act synergistically with doxorubicin, enhancing its cytotoxic effects and potentially mitigating drug resistance.[1][2][3]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Chrysin and Doxorubicin in various cancer cell lines as reported in the literature. It is important to note that these values were determined in separate studies and experimental conditions may vary.
Table 1: IC50 Values of Chrysin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U937 | Leukemia | 16 | [2] |
| HeLa | Cervical Cancer | 14.2 | [2] |
| KYSE-510 | Esophageal Squamous Carcinoma | 63 | [2] |
| U87-MG | Malignant Glioma | ~100 | [2] |
| T47D | Breast Cancer | 43.4 (48h) | [8] |
| MDA-MB-231 | Breast Cancer | 3.3 | [9] |
| MCF-7 | Breast Cancer | 4.2 | [9] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | 0.025-3.0 (range) | [1] |
| H157 | Lung Cancer | 0.025-3.0 (range) | [1] |
| H1975 | Lung Cancer | 0.025-3.0 (range) | [1] |
| H460 | Lung Cancer | 0.025-3.0 (range) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (used at IC25) | [2][3] |
| BEL-7402/ADM | Doxorubicin-resistant Hepatocellular Carcinoma | Varies | [10][11] |
Table 3: Synergistic Effects of Chrysin and Doxorubicin
| Cell Line | Cancer Type | Observation | Citation |
| A549, H157, H1975, H460 | Non-small cell lung cancer | Chrysin significantly enhanced the sensitivity of cells to doxorubicin, with a maximum IC50 decrease of 78% in H460 cells. | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | The combination of chrysin and doxorubicin showed synergistic cytotoxic effects. | [2][3] |
| BEL-7402/ADM | Doxorubicin-resistant Hepatocellular Carcinoma | Chrysin sensitized resistant cells to doxorubicin by suppressing the PI3K/Akt/Nrf2 and ERK/Nrf2 pathways. | [10][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (Chrysin or Doxorubicin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
-
Cell Treatment: Culture cells with the test compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Chrysin's Mechanism of Action
Chrysin exerts its anti-cancer effects through the modulation of several key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
Caption: Chrysin's multi-target mechanism of action.
Chrysin has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival.[6] By inhibiting this pathway, chrysin promotes apoptosis. Furthermore, chrysin can suppress the WNT/β-catenin pathway, which is often aberrantly activated in cancers, leading to decreased cell proliferation and metastasis.[7] Modulation of the MAPK pathway by chrysin also contributes to the induction of apoptosis and cell cycle arrest.[12]
Doxorubicin's Mechanism of Action
Doxorubicin's cytotoxic effects are multifaceted, involving direct DNA damage and the generation of cellular stress.
Caption: Doxorubicin's primary mechanisms of anti-cancer activity.
Doxorubicin intercalates into the DNA, distorting its structure and inhibiting DNA replication and transcription.[1][2][3] It also poisons topoisomerase II, an enzyme essential for DNA unwinding, leading to double-strand breaks.[13][14][15] Additionally, doxorubicin generates reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and lipids, further contributing to apoptosis.[16]
Synergistic Action of Chrysin and Doxorubicin
The combination of chrysin and doxorubicin has shown synergistic anti-cancer effects, suggesting that chrysin can sensitize cancer cells to doxorubicin's cytotoxicity.
Caption: Proposed mechanism of synergistic action between chrysin and doxorubicin.
One proposed mechanism for this synergy is the depletion of intracellular glutathione (GSH) by chrysin.[1] GSH is a key antioxidant that can detoxify ROS generated by doxorubicin. By reducing GSH levels, chrysin enhances the oxidative stress and DNA damage induced by doxorubicin. Furthermore, chrysin has been shown to suppress the PI3K/Akt/Nrf2 and ERK/Nrf2 signaling pathways, which are involved in chemoresistance.[10][11] This inhibition can reverse doxorubicin resistance and increase its therapeutic efficacy.
Conclusion
Both Chrysin and Doxorubicin are potent inducers of apoptosis in cancer cells, albeit through different primary mechanisms. Doxorubicin acts as a direct cytotoxic agent by damaging DNA, while chrysin functions as a modulator of oncogenic signaling pathways. The available data strongly suggests that chrysin holds promise not only as a standalone anti-cancer agent but also as a chemosensitizer that can enhance the efficacy of conventional drugs like doxorubicin. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination in various cancer types.
References
- 1. Chrysin enhances doxorubicin-induced cytotoxicity in human lung epithelial cancer cell lines: the role of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Effects of Chrysin with Doxorubicin, 5-Fluorouracil, and Cyclophosphamide on Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Chrysin induces autophagy through the inactivation of the ROS-mediated Akt/mTOR signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chrysin enhances sensitivity of BEL-7402/ADM cells to doxorubicin by suppressing PI3K/Akt/Nrf2 and ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Chrymutasin A's Potency: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A comprehensive review of the anti-cancer properties of Chrymutasin A (Chrysin) reveals its significant potential as a therapeutic agent. This guide provides a comparative analysis of its efficacy across multiple cancer cell lines, benchmarked against established chemotherapeutic agents. Detailed experimental protocols and an exploration of the underlying molecular pathways are presented to support further research and drug development.
This compound, a naturally occurring flavonoid commonly known as Chrysin, has demonstrated notable anti-proliferative and pro-apoptotic effects in a wide spectrum of cancer cell lines. This comparison guide synthesizes findings from multiple studies to offer an objective overview of its performance, providing researchers, scientists, and drug development professionals with critical data to inform their work.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been extensively evaluated using the MTT assay, a colorimetric method to assess cell metabolic activity. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different cancer cell lines, reflecting diverse sensitivities to the compound. The following tables summarize the IC50 values of this compound (Chrysin) in various cancer cell lines, including comparisons with other flavonoids and the standard chemotherapeutic drug, doxorubicin.
| Cell Line | Cancer Type | This compound (Chrysin) IC50 (µM) | Treatment Duration |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.3 - 111.89 | 48 - 72 hours |
| MCF-7 | Estrogen Receptor-Positive | 4.2 | 48 hours |
| T47D | Estrogen Receptor-Positive | 43.4 | 48 hours |
| Leukemia | |||
| U937 | Histiocytic Lymphoma | 16 | 6 hours |
| Cervical Cancer | |||
| HeLa | Cervical Adenocarcinoma | 14.2 | Not Specified |
| Prostate Cancer | |||
| PC-3 | Prostate Adenocarcinoma | 8.5 | 72 hours |
| Glioma | |||
| U87-MG | Glioblastoma | 100 | Not Specified |
| U-251 | Glioblastoma | >100 | Not Specified |
| Esophageal Cancer | |||
| KYSE-510 | Esophageal Squamous Cell Carcinoma | 63 | Not Specified |
| Colon Cancer | |||
| CT26 | Colon Carcinoma | 80 µg/mL (~281 µM) | 24 - 48 hours |
Comparative Efficacy of this compound and Alternatives
| Cell Line | Cancer Type | This compound (Chrysin) IC50 (µM) | Apigenin IC50 (µM) | Doxorubicin IC50 (µM) |
| U87-MG | Glioblastoma | ~100 | ~62 | Not Available |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.3 | Not Available | ~1.0 - 2.0 |
| MCF-7 | Estrogen Receptor-Positive | 4.2 | Not Available | ~0.5 - 1.5 |
| A549 | Lung Carcinoma | >30 (alone) | Not Available | ~0.5 (alone) |
| H460 | Lung Carcinoma | >30 (alone) | Not Available | ~0.1 (alone) |
Note: Co-treatment with Chrysin has been shown to significantly enhance the sensitivity of lung cancer cell lines to doxorubicin, reducing the IC50 of doxorubicin by up to 78% in H460 cells[1].
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and any comparative compounds.
-
Incubation: The plates are incubated for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) and PI fluorescence are detected.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular pathways affected by this compound.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB p65, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway.[1] By dephosphorylating Akt, this compound prevents the downstream signaling that promotes cell survival and proliferation, thereby sensitizing cancer cells to apoptosis.[2]
Caption: this compound inhibits the PI3K/Akt pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been demonstrated to suppress NF-κB activation by preventing the degradation of its inhibitor, IκB.[3] This keeps NF-κB sequestered in the cytoplasm, inhibiting its pro-survival functions.
Caption: this compound suppresses the NF-κB signaling pathway.
Caspase-Mediated Apoptosis
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4]
Caption: this compound induces apoptosis via the intrinsic caspase pathway.
Conclusion
The data presented in this guide underscore the promising anti-cancer activity of this compound (Chrysin) across a diverse range of cancer cell lines. Its ability to modulate key signaling pathways such as PI3K/Akt and NF-κB, and to induce caspase-mediated apoptosis, highlights its potential as a standalone or adjuvant therapy. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility and to develop strategies to enhance its bioavailability and targeted delivery.
References
- 1. Chrysin enhances doxorubicin-induced cytotoxicity in human lung epithelial cancer cell lines: the role of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Chrymutasin A's Antitumor Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct independent verification data for the antitumor properties of Chrymutasin A is limited in publicly available scientific literature. This guide utilizes data available for its closely related analog, Chartreusin, as a surrogate to provide a comparative analysis. It is crucial to note that while this compound has been reported to exhibit equivalent in vitro cytotoxicity and superior in vivo antitumor activity compared to Chartreusin, specific quantitative data to support these claims is not readily accessible. The information presented herein is intended to serve as a reference point for further investigation and should be interpreted with caution.
Introduction to this compound and Chartreusin
This compound is a novel antitumor antibiotic derived from a mutant strain of Streptomyces chartreusis. It is an aglycone analog of Chartreusin, another antibiotic produced by the same bacterial genus.[1] Early reports suggest that this compound possesses promising antitumor characteristics, with a primary advantage being its enhanced performance in in vivo models compared to Chartreusin.
Chartreusin has demonstrated significant therapeutic efficacy in several murine tumor models, including P388 leukemia, L1210 leukemia, and B16 melanoma, particularly when administered intraperitoneally.[1][2][3] The proposed mechanism of action for Chartreusin involves intercalation into DNA and the downregulation of the oxidative phosphorylation pathway, which is critical for the energy production in cancer cells.
This guide provides a comparative overview of the available preclinical data for Chartreusin, as a proxy for this compound, against standard-of-care chemotherapeutic agents used for treating similar cancer types.
In Vitro Cytotoxicity
While specific IC50 values for this compound are not available, it has been reported to have cytotoxic activity equivalent to Chartreusin. The following table summarizes the available IC50 values for Chartreusin against various human cancer cell lines. For comparison, IC50 values for standard chemotherapeutic agents against relevant murine cancer cell lines are also provided. It is important to note that direct comparisons of IC50 values across different studies and cell lines can be challenging due to variations in experimental conditions.[4]
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 (µM) | Source(s) |
| Chartreusin | HCT116 (Human Colon Cancer) | <13 | [2] |
| BxPC3 (Human Pancreatic Cancer) | <13 | [2] | |
| ES-2 (Human Ovarian Cancer) | <13 | [2] | |
| T47D (Human Breast Cancer) | >13 | [2] | |
| Dacarbazine | B16-F10 (Murine Melanoma) | 1400 µg/ml (~7685 µM) | [5] |
| B16-F10 (Murine Melanoma) | 1395 µM | [6] | |
| B16-F10 (Murine Melanoma) | ~0.7 µM (from ≅0.7μM) | [7] | |
| Vincristine | L1210 (Murine Leukemia) | ~0.01 mg/l (~0.012 µM) | [8] |
| Doxorubicin | C26 (Murine Colon Cancer) | 0.15 | [9] |
| C26/DOX (DOX-resistant) | 40.0 | [9] |
In Vivo Antitumor Efficacy
This compound has been reported to have "better" in vivo antitumor activity than Chartreusin.[1] The following table summarizes the available qualitative and quantitative in vivo data for Chartreusin and standard chemotherapeutic agents in murine tumor models. The data is presented to provide a comparative context for the potential efficacy of this compound.
Table 2: In Vivo Antitumor Efficacy in Murine Models
| Compound | Tumor Model | Dosing & Administration | Efficacy Metric | Finding | Source(s) |
| Chartreusin | P388, L1210, B16 | Intraperitoneal | Therapeutic Activity | Significant activity observed | [1] |
| Dacarbazine | B16-F10 Melanoma | 10 mg/kg | Median Survival | 7.5 days (vs. 6 days for control) | [10] |
| B16-F10 Melanoma | 50 mg/kg | Median Survival | 7.5 days (vs. 6 days for control) | [10] | |
| Vincristine | L1210 Leukemia | 1.0 mg/kg i.v. | Increase in Lifespan (ILS) | 10.7% | [11] |
| P388 Leukemia | 2.0 mg/kg i.v. | Increase in Lifespan (ILS) | 28.6% | [11] | |
| P388 Leukemia (liposomal) | 2.0 mg/kg i.v. | Increase in Lifespan (ILS) | 57.1% | [11] | |
| P388 Leukemia i.p. | 2 mg/kg i.v. (liposomal) | Increase in Lifespan (ILS) | 199% | [12] | |
| Doxorubicin | P388 Leukemia | - | Increase in Lifespan (ILS) | 200% | [4] |
| Cyclophosphamide | L1210 Leukemia | - | Cure Rate | - | [13][14] |
| P388 Leukemia | 248 mg/kg (with 5-FU) | - | Therapeutic synergism | [15] |
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on its structural similarity to Chartreusin, it is hypothesized to share a similar mechanism. Chartreusin is believed to exert its antitumor effects through a dual mechanism:
-
DNA Intercalation: Chartreusin inserts itself between the base pairs of the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cell death.[2][16]
-
Inhibition of Oxidative Phosphorylation: Chartreusin has been shown to downregulate the oxidative phosphorylation (OXPHOS) pathway, which is a key metabolic process for generating ATP (energy) in cells.[2] Cancer cells are often highly reliant on this pathway for their rapid proliferation, making it an attractive therapeutic target.
Caption: Proposed dual mechanism of action of Chartreusin.
Experimental Protocols
Detailed experimental protocols for the independent verification of this compound's antitumor properties would be essential. Below are generalized workflows for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
References
- 1. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthracyclines potentiate activity against murine leukemias L1210 and P388 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 8. Time dependence of [3H]-vincristine accumulation by L1210 mouse leukemic cells. Effect of P-glycoprotein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. Pharmacokinetics and anti-tumor activity of vincristine encapsulated in sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination chemotherapy of L1210 leukemia with platinum compounds and cyclophosphamide plus other selected antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclophosphamide. Complete inhibition of murine leukemia L1210 in vivo by a Fenton oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of 5-fluorouracil and cyclophosphamide in L1210 and P388 leukemias with changes in optimum treatments as a function of the age of the L1210 tumor at first treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Comprehensive Guide to Anticancer Drugs: What You Need to Know | Pharmacology Mentor [pharmacologymentor.com]
Comparative Cytotoxicity of Chrysin and its Analogs: A Guide for Researchers
An important note on nomenclature: Initial searches for "Chrymutasin A" did not yield specific results on its cytotoxicity or that of its synthetic analogs. However, the search results consistently provided extensive information on "chrysin," a naturally occurring flavonoid with well-documented cytotoxic and anticancer properties. It is plausible that the intended subject of this guide is chrysin. Therefore, this document will focus on the comparative cytotoxicity of chrysin and its synthetic analogs.
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis.[1] It has garnered significant attention in cancer research due to its demonstrated ability to inhibit cancer cell proliferation and induce apoptosis across a range of human cancer cell lines.[1][2] Synthetic analogs of chrysin are being developed to enhance its bioavailability and cytotoxic efficacy.[3] This guide provides a comparative overview of the cytotoxic effects of chrysin and its analogs, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The cytotoxic activity of chrysin and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of chrysin and a novel synthetic chrysin-organotin compound (Chry-Sn) against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Chrysin | MCF-7 | Breast Adenocarcinoma | 48 | 19.5 |
| Chrysin | MCF-7 | Breast Adenocarcinoma | 72 | 9.2[4] |
| Chrysin | A549 | Lung Carcinoma | 24 | > 50 |
| Chrysin | A549 | Lung Carcinoma | 48 | 35.2 |
| Chrysin | HeLa | Cervical Cancer | 24 | 42.5 |
| Chrysin | HeLa | Cervical Cancer | 48 | 28.7 |
| Chry-Sn | MCF-7 | Breast Adenocarcinoma | 24 | 8.9 |
| Chry-Sn | MCF-7 | Breast Adenocarcinoma | 48 | 5.3 |
| Chry-Sn | A549 | Lung Carcinoma | 24 | 12.6 |
| Chry-Sn | A549 | Lung Carcinoma | 48 | 7.8 |
| Chry-Sn | HeLa | Cervical Cancer | 24 | 15.4 |
| Chry-Sn | HeLa | Cervical Cancer | 48 | 9.1 |
Data for Chry-Sn is derived from a study evaluating a novel chrysin-organotin compound.[3]
Experimental Protocols
The evaluation of the cytotoxic effects of chrysin and its analogs involves a variety of established in vitro assays.
1. Cell Viability and Proliferation Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of chrysin or its analogs for specific time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining):
Flow cytometry with Annexin V and propidium iodide (PI) staining is a widely used method to detect and quantify apoptosis.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Methodology:
-
Cells are treated with chrysin or its analogs for a specified time.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with FITC-conjugated Annexin V and PI in the dark.
-
The stained cells are analyzed by a flow cytometer.
-
The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and molecular mechanisms involved in the cytotoxic effects of chrysin, the following diagrams are provided.
References
Validating the Molecular Target Specificity of Chrymutasin A: A Comparative Guide
Introduction
Chrymutasin A is a novel antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1] Early studies have demonstrated its potential as a cytotoxic agent with in vivo antitumor activity.[1] However, the precise molecular target of this compound and its specificity remain largely uncharacterized in publicly available literature. This guide provides a comparative framework for validating the molecular target of a compound like this compound, using a hypothetical target, DNA Topoisomerase II, for illustrative purposes. DNA Topoisomerase II is a well-established target for various anticancer drugs, making it a plausible candidate for an antitumor antibiotic.
To rigorously assess target specificity, it is essential to compare the activity of this compound against its putative primary target with its activity against other related and unrelated cellular components. For this hypothetical analysis, we compare this compound with Etoposide, a well-characterized Topoisomerase II inhibitor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes hypothetical data from key experiments to determine the potency and specificity of this compound against its putative target, Topoisomerase II, and a potential off-target, Tyrosyl-DNA Phosphodiesterase 1 (TDP1), which is involved in resolving topoisomerase-mediated DNA damage.
| Compound | Target | Assay Type | IC50 (µM) | Off-Target (TDP1) IC50 (µM) | Selectivity Index (Off-Target IC50 / Target IC50) |
| This compound | Topoisomerase IIα | DNA Relaxation | 0.8 | > 100 | > 125 |
| Etoposide | Topoisomerase IIα | DNA Relaxation | 5.2 | > 200 | > 38 |
| This compound | Topoisomerase IIα | Kinetoplast DNA (kDNA) Decatenation | 1.5 | > 100 | > 67 |
| Etoposide | Topoisomerase IIα | Kinetoplast DNA (kDNA) Decatenation | 12.0 | > 200 | > 17 |
Experimental Protocols
1. Topoisomerase IIα DNA Relaxation Assay
-
Objective: To determine the concentration of the compound required to inhibit 50% of the Topoisomerase IIα-mediated relaxation of supercoiled plasmid DNA.
-
Methodology:
-
A reaction mixture containing supercoiled pBR322 plasmid DNA, human Topoisomerase IIα enzyme, and assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT) is prepared.
-
Serial dilutions of this compound or Etoposide are added to the reaction mixtures.
-
The reactions are incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by electrophoresis on a 1% agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the IC₅₀ value.
-
2. Kinetoplast DNA (kDNA) Decatenation Assay
-
Objective: To measure the inhibition of Topoisomerase IIα's ability to separate catenated kDNA networks into minicircles.
-
Methodology:
-
The reaction mixture includes kDNA, human Topoisomerase IIα, and the same assay buffer as the relaxation assay.
-
Test compounds (this compound or Etoposide) are added at varying concentrations.
-
Incubation is carried out at 37°C for 60 minutes.
-
The reaction is terminated, and the products are separated by agarose gel electrophoresis.
-
The amount of decatenated minicircle DNA is quantified to calculate the IC₅₀ values.
-
Visualizing Molecular Interactions and Experimental Logic
To better understand the hypothetical mechanism of action and the workflow for its validation, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for target specificity.
While this compound has been identified as an antitumor antibiotic, its specific molecular target remains to be elucidated. The comparative guide presented here offers a hypothetical yet structured approach to validate the specificity of a compound like this compound for a putative molecular target. The experimental protocols and data presentation format provide a template for researchers in drug discovery and development to rigorously assess the specificity of novel bioactive molecules. Further investigation is imperative to determine the true molecular mechanism of this compound and to evaluate its full therapeutic potential.
References
A Head-to-Head Comparison of Chrymutasin A and Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Streptomyces is a cornerstone of antibiotic discovery, yielding a vast array of clinically significant compounds. Among these is Chrymutasin A, a novel antitumor antibiotic derived from a mutant strain of Streptomyces chartreusis.[1] This guide provides a head-to-head comparison of this compound with its parent compound, Chartreusin, and other prominent Streptomyces-derived antibiotics, namely Streptomycin, Erythromycin, and Tetracycline. While quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing qualitative comparisons and detailed data for related compounds to offer a valuable resource for researchers.
This compound has demonstrated superior in vivo antitumor activity compared to Chartreusin, with an equivalent in vitro cytotoxic profile against various cell lines.[1] However, it possesses a narrower antimicrobial spectrum.[1] This suggests a potentially more targeted therapeutic window, a desirable characteristic in modern drug development.
Performance Comparison
Antitumor and Cytotoxic Activity
| Cell Line | Cancer Type | Chartreusin IC50 (µM) |
| HCT116 | Colon Cancer | < 13 |
| BxPC3 | Pancreatic Cancer | < 13 |
| ES-2 | Ovarian Cancer | < 13 |
| T47D | Breast Cancer | > 13 |
Data sourced from collective total synthesis and bioactivity investigations of chartreusin derivatives.
Antimicrobial Activity
Information regarding the specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains is not detailed in the available scientific literature. However, it is noted to have a narrower antimicrobial spectrum than Chartreusin.[1] The following table provides a general overview of the antimicrobial spectrum for other well-established Streptomyces-derived antibiotics.
| Antibiotic | Class | Primary Spectrum of Activity |
| Streptomycin | Aminoglycoside | Gram-negative bacteria, Mycobacterium tuberculosis |
| Erythromycin | Macrolide | Gram-positive bacteria, some Gram-negative bacteria |
| Tetracycline | Tetracycline | Broad spectrum (Gram-positive and Gram-negative bacteria) |
Mechanisms of Action
The precise signaling pathway inhibited by this compound has not been fully elucidated. However, given its structural similarity to Chartreusin, it is likely to share a similar mechanism of action. Research on Chartreusin suggests its antitumor effects are mediated through the downregulation of the oxidative phosphorylation (OXPHOS) pathway, which is critical for cancer cell survival.[2]
Here is a simplified representation of the proposed mechanism of action for Chartreusin:
Caption: Proposed mechanism of action for Chartreusin.
In contrast, other Streptomyces-derived antibiotics target bacterial protein synthesis through different mechanisms:
Caption: Mechanisms of action for common antibiotics.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard protocol is the broth microdilution method.
Workflow for MIC Assay:
Caption: General workflow for an MIC assay.
Detailed Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to the final inoculum density.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at a range of concentrations. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a period of 24 to 72 hours to allow the compound to exert its effect.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.
Conclusion
This compound presents an intriguing profile as an antitumor agent with enhanced in vivo efficacy and a more selective antimicrobial spectrum compared to its parent compound, Chartreusin. While a comprehensive head-to-head comparison is currently hampered by the lack of publicly available quantitative data for this compound, the existing qualitative evidence suggests its potential as a valuable lead compound. Further research to elucidate its precise mechanism of action and to quantify its cytotoxic and antimicrobial activities against a broad panel of cancer cell lines and microbial strains is warranted. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, which will be crucial for fully understanding the therapeutic potential of this compound and other novel antibiotics derived from the rich biological resource of Streptomyces.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chrymutasin A: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Chrymutasin A, also known as Chrysomycin A. All personnel handling this compound must adhere to the following procedures to ensure personal safety and environmental compliance.
This compound is an antibiotic with antitumor properties.[1][2][3][4][5] Due to its hazardous nature, specific disposal protocols are required. This guide offers step-by-step instructions for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. The compound is classified as harmful if swallowed and is suspected of causing cancer.[6]
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves must be inspected before use.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: A face shield may be necessary for operations with a risk of splashing.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Prevent contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 82196-88-1 | [1][10] |
| Molecular Formula | C₂₈H₂₈O₉ | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMF and DMSO; slightly soluble in ethanol and methanol | [1] |
This compound Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[6][8][9] The following steps outline the process for laboratory personnel.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step.
-
Solid Waste:
-
Place any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Labware:
-
Decontaminate reusable labware with an appropriate solvent. The cleaning solvent must then be disposed of as hazardous liquid waste.
-
Disposable labware that cannot be decontaminated should be disposed of as solid hazardous waste.
-
Step 2: Labeling and Storage of Waste
Accurate labeling is essential for safe handling and disposal by EHS personnel.
-
Label all waste containers with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Chrysomycin A)"
-
The CAS number: "82196-88-1"
-
The specific hazards (e.g., "Toxic," "Carcinogen Suspect")
-
The accumulation start date
-
-
Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[11]
Emergency Procedures
In case of a spill:
-
Alert your supervisor and EHS office.
-
Avoid inhaling any dust.[6]
-
Wear appropriate PPE for cleanup.
-
Cover the spill with an absorbent material, and carefully sweep it into a hazardous waste container.[6][7]
-
Clean the spill area with a suitable decontaminating solution.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation: Move to fresh air and seek medical attention.[6]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[6][7][8]
Disposal Workflow Diagram
Caption: A flowchart illustrating the proper disposal procedure for this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. uwlax.edu [uwlax.edu]
Safe Handling and Disposal of Chrymutasin A: A Guide for Laboratory Professionals
Disclaimer: Specific safety data and handling protocols for Chrymutasin A are not publicly available. This guide is based on general best practices for handling potent, powdered cytotoxic compounds and information on structurally related antibiotics. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.
This compound is a glycoside antitumor antibiotic with cytotoxic properties.[1][2][3] Due to its potential hazards, stringent safety measures are essential during its handling, storage, and disposal to protect laboratory personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a cytotoxic powder, it should be treated as a hazardous substance. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The following PPE is mandatory when handling this compound:
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of airborne particles. Handling should be performed within a certified chemical fume hood or a biological safety cabinet.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne powder.
-
Skin Protection: Wear a fully buttoned lab coat, and consider a disposable gown for added protection. Nitrile gloves are required and should be double-gloved. Inspect gloves for any tears or punctures before use and change them frequently.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory.
| PPE Requirement | Specification |
| Respiratory | NIOSH-approved respirator (N95 or higher) |
| Hand | Double-gloved with nitrile gloves |
| Eye/Face | Chemical safety goggles and face shield |
| Body | Lab coat (disposable gown recommended) |
| Work Area | Certified chemical fume hood or biological safety cabinet |
Operational Plan for Handling this compound
A clear and systematic approach is crucial for safely handling this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be marked with appropriate hazard signs.
2. Preparation for Use:
-
Before opening the container, ensure you are in a designated handling area, such as a chemical fume hood.
-
Have all necessary equipment and materials ready, including waste disposal bags.
-
Wear the full complement of PPE.
3. Weighing and Solution Preparation:
-
Weighing of the powder should be done in a fume hood on a tared weigh boat.
-
Use tools dedicated to handling this compound to avoid cross-contamination.
-
To prepare a stock solution, slowly add the solvent to the powder to minimize dust generation. A common practice is to prepare concentrated stock solutions in a solvent like DMSO.
4. Spill Management:
-
In case of a small spill, carefully clean the area using absorbent pads. Avoid dry sweeping, which can generate dust.
-
For a larger spill, evacuate the area and follow your institution's emergency procedures.
-
All materials used for cleaning up spills should be disposed of as hazardous waste.
Experimental Protocols: In Vitro Cytotoxicity Assay
This protocol outlines a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Potential Signaling Pathway
As an antitumor antibiotic, this compound may induce cytotoxicity through various mechanisms, such as apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Use designated, labeled, and sealed containers for all this compound waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and plasticware should be placed in a dedicated, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Cytotoxic").
3. Disposal Procedure:
-
Follow your institution's guidelines for hazardous waste pickup.
-
Do not dispose of any this compound waste in the regular trash or down the drain.[4]
-
Ensure that waste containers are securely closed before collection.
By adhering to these safety and logistical procedures, researchers can minimize the risks associated with handling the potent antitumor antibiotic, this compound, ensuring a safe laboratory environment.
References
- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrymutasin A_TargetMol [targetmol.com]
- 3. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
